Ivospemin
Description
Structure
2D Structure
Properties
CAS No. |
748119-79-1 |
|---|---|
Molecular Formula |
C16H38N4O2 |
Molecular Weight |
318.50 g/mol |
IUPAC Name |
(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol |
InChI |
InChI=1S/C16H38N4O2/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2/h15-22H,3-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
AFXLPCNTPZQBIC-HOTGVXAUSA-N |
Isomeric SMILES |
CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O |
Canonical SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ivospemin (SBP-101)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (formerly SBP-101) is a novel small molecule, synthetic polyamine analogue under investigation as a therapeutic agent for various cancers, with a primary focus on metastatic pancreatic ductal adenocarcinoma (PDAC). As a polyamine metabolic inhibitor, this compound disrupts the intricate and vital pathways of polyamine biosynthesis and homeostasis, which are frequently dysregulated in neoplastic cells to support their rapid proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key molecular pathways.
Core Mechanism of Action: Disruption of Polyamine Metabolism
The primary mechanism of action of this compound is centered on its ability to interfere with polyamine metabolism, leading to a reduction in intracellular polyamine pools, which are crucial for cell growth, proliferation, and survival.[1] this compound is a proprietary polyamine analogue that is preferentially taken up by pancreatic acinar cells and, importantly, pancreatic cancer cells.[2] This selective accumulation is a key feature of its therapeutic profile.
Once inside the cell, this compound exerts its effects through a multi-pronged approach:
-
Inhibition of Polyamine Biosynthesis: this compound has been shown to downregulate the activity of two key enzymes in the polyamine biosynthesis pathway:
-
Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme in polyamine synthesis, converting ornithine to putrescine.[2] this compound treatment leads to a robust downregulation of ODC activity across various cancer cell types.[1][3]
-
S-adenosylmethionine decarboxylase 1 (AMD1): This enzyme is responsible for the production of decarboxylated S-adenosylmethionine (dcSAM), the aminopropyl donor for the synthesis of spermidine and spermine.[4] While the inhibitory effect on AMD1 is noted, specific quantitative data on the inhibition constant (e.g., IC50 or Ki) is not yet publicly available.
-
-
Upregulation of Polyamine Catabolism: this compound modestly upregulates the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolism pathway.[3][5] SSAT acetylates spermidine and spermine, marking them for export out of the cell or for oxidation by polyamine oxidase (PAO), further contributing to the depletion of intracellular polyamine pools.
The net effect of these actions is a significant decrease in the intracellular concentrations of polyamines, particularly putrescine and spermidine, thereby inhibiting the cellular processes that depend on these molecules and ultimately leading to cell death.[1]
Signaling Pathways and Cellular Effects
The depletion of intracellular polyamines by this compound triggers a cascade of downstream signaling events, culminating in apoptosis (programmed cell death).
Polyamine Metabolism Pathway
The following diagram illustrates the polyamine metabolic pathway and the points of intervention by this compound.
Induction of Apoptosis
The depletion of intracellular polyamines by this compound initiates a mitochondria-mediated apoptotic pathway.[6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which subsequently activates a cascade of caspases, the key executioners of apoptosis. While the precise caspase activation profile induced by this compound is still under detailed investigation, studies on polyamine depletion have shown the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[6]
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | ~5 | [7] |
| H157 | Lung Adenocarcinoma | ~2.5 | [7] |
| AsPc-1 | Pancreatic Adenocarcinoma | >10 | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | >10 | [7] |
| CaOV-3 | Ovarian Adenocarcinoma | ~2.5 | [7] |
| SK-OV-3 | Ovarian Adenocarcinoma | ~5 | [7] |
Table 2: Clinical Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel (Phase 1a/1b Study)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 48% | [8] |
| Median Overall Survival (OS) | 14.6 months | [8] |
| Disease Control Rate (DCR) | 83% (45% PR + 38% SD) | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., lung, pancreatic, ovarian) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 1 µM to 10 µM) for a specified duration (e.g., 96 hours).
-
Post-treatment, cell viability is assessed using a standard method such as the Trypan Blue exclusion assay or a colorimetric assay (e.g., MTT, XTT).
-
The number of viable cells is counted, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]
-
Ornithine Decarboxylase (ODC) Activity Assay
-
Objective: To measure the effect of this compound on the enzymatic activity of ODC.
-
Methodology:
-
Cells are treated with this compound for a defined period (e.g., 24 hours).
-
Cell lysates are prepared, and the protein concentration is determined.
-
The ODC activity in the lysates is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.
-
The reaction mixture typically contains the cell lysate, pyridoxal-5'-phosphate (a cofactor), and L-[1-14C]ornithine.
-
The reaction is incubated at 37°C, and the produced 14CO2 is trapped and measured using a scintillation counter.
-
ODC activity is expressed as pmol of CO2 released per hour per mg of protein.
-
Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay
-
Objective: To determine the effect of this compound on the enzymatic activity of SSAT.
-
Methodology:
-
Similar to the ODC assay, cells are treated with this compound, and lysates are prepared.
-
SSAT activity is measured by quantifying the transfer of the [14C]acetyl group from [1-14C]acetyl-CoA to spermidine.
-
The reaction mixture includes cell lysate, spermidine, and [1-14C]acetyl-CoA.
-
After incubation, the radiolabeled N1-acetylspermidine is separated from the unreacted [1-14C]acetyl-CoA using a cation-exchange paper method.
-
The radioactivity on the paper is measured by scintillation counting.
-
SSAT activity is expressed as pmol of acetylspermidine formed per minute per mg of protein.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human pancreatic cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., subcutaneous injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
-
Conclusion
This compound (SBP-101) represents a promising therapeutic strategy that targets the dysregulated polyamine metabolism in cancer cells. Its multifaceted mechanism of action, involving the inhibition of key biosynthetic enzymes and the modest upregulation of a catabolic enzyme, leads to the depletion of essential polyamines, ultimately inducing apoptosis. Preclinical and early-phase clinical data support its potential as an anti-cancer agent, particularly in combination with standard-of-care chemotherapy for metastatic pancreatic cancer. Further research is warranted to fully elucidate the intricate details of its downstream signaling pathways and to explore its therapeutic potential in a broader range of malignancies.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 6. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ivospemin (SBP-101): A Polyamine Metabolic Inhibitor for Pancreatic Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivospemin (formerly SBP-101) is a novel, subcutaneously administered polyamine analogue designed to induce polyamine metabolic inhibition (PMI). Preclinical investigations have demonstrated its significant anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models. By disrupting the highly dysregulated polyamine metabolism characteristic of pancreatic cancer, this compound selectively targets tumor cells, leading to cell growth inhibition and apoptosis. This document provides a comprehensive overview of the core preclinical data, including quantitative in vitro and in vivo results, detailed experimental methodologies, and an elucidation of the underlying mechanism of action and signaling pathways.
Core Mechanism of Action: Disruption of Polyamine Metabolism
This compound is a spermine analogue that leverages the upregulated polyamine transport system in cancer cells for preferential uptake.[1] Its primary mechanism of action is the robust downregulation of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[2] This inhibition, coupled with a modest upregulation of polyamine catabolism, leads to a significant depletion of intracellular polyamine pools (putrescine, spermidine, and spermine) that are essential for neoplastic cell proliferation and survival.[2][3] The depletion of these critical polyamines ultimately triggers apoptotic pathways, characterized by caspase-3 activation and PARP cleavage, leading to programmed cell death.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in pancreatic cancer cells.
Caption: Mechanism of this compound in Pancreatic Cancer Cells.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across multiple human pancreatic cancer cell lines.
Data Presentation: Cell Viability
The half-maximal inhibitory concentrations (IC₅₀) were determined following 96 hours of treatment, showcasing a significant reduction in cell viability.[2] Additional data from a 2015 conference presentation highlighted the potent inhibitory effect of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics.[5]
| Cell Line | IC₅₀ (µM) after 96h[2] | % Inhibition (10 µM SBP-101 alone) at 96h[5] | % Inhibition (10 µM SBP-101 + Gem/Nab) at 96h[5] | % Inhibition (Gem/Nab alone) at 96h[5] |
| AsPc-1 | 7.9 | >80% | 89.7% | 38.3% |
| BxPC-3 | 6.8 | >80% | 97.3% | 38.5% |
| Capan-1 | Not Reported | >80% | 90.1% | 47.1% |
| HPAF-II | Not Reported | >80% | Not Reported | Not Reported |
| MIA PaCa-2 | Not Reported | Not Reported | 39.4% | 8.0% |
| PANC-1 | Not Reported | Not Reported | Not Reported | Not Reported |
Gem/Nab refers to the combination of Gemcitabine and Nab-paclitaxel.
Experimental Protocols
-
Cell Lines: Human pancreatic adenocarcinoma cell lines (AsPc-1, BxPC-3, etc.).
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Fresh media is added containing this compound at concentrations ranging from 0.5 µM to 10 µM. For combination studies, Gemcitabine (0.5 µM) and Nab-paclitaxel (5 nM) are added with or without this compound.
-
Incubation: Cells are incubated for specified durations (e.g., 24, 48, 72, and 96 hours).
-
Quantification: Cell proliferation is measured using a standard method such as Trypan Blue exclusion or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Analysis: The number of viable cells is counted, and IC₅₀ values are calculated based on the dose-response curves.
-
Principle: This assay measures the conversion of L-[¹⁴C]-ornithine to [¹⁴C]-putrescine and ¹⁴CO₂. The amount of released ¹⁴CO₂ is quantified as a measure of ODC activity.
-
Cell Lysate Preparation: Cells are treated with this compound for a specified time, then harvested and lysed to obtain the cytosolic fraction containing ODC.
-
Reaction Mixture: The cell lysate is incubated in a reaction buffer containing pyridoxal phosphate (PLP), EDTA, and L-[¹⁴C]-ornithine in a sealed vial. A filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) is placed in the cap.
-
Reaction Termination: The reaction is stopped by the addition of acid (e.g., citric acid), which facilitates the release of all dissolved ¹⁴CO₂.
-
Quantification: The filter paper is removed, and the trapped ¹⁴CO₂ is measured using a scintillation counter.
-
Analysis: ODC activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Efficacy
Preclinical studies in murine xenograft models of human pancreatic cancer have confirmed the anti-tumor activity of this compound in an in vivo setting.
Data Presentation: Xenograft Models
While full, peer-reviewed publications detailing the quantitative results are not yet available, corporate disclosures and conference abstracts have summarized key findings. This compound, administered as a monotherapy, resulted in significant tumor growth inhibition in multiple human pancreatic cancer xenograft models.[6][7]
| Model | Cell Line | Treatment | Key Finding |
| Subcutaneous Xenograft | PANC-1 | 26 mg/kg daily injection | Near complete suppression of transplanted tumor growth.[7] |
| Subcutaneous Xenograft | BxPC-3 | Not specified | SBP-101 inhibited tumor growth.[1] |
| Orthotopic Xenograft | L3.6pl | Not specified | SBP-101 suppressed both primary and metastatic growth.[7] |
Experimental Protocols
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used.
-
Tumor Implantation:
-
Subcutaneous Model: Fragments of a human pancreatic tumor (e.g., from a BxPC-3 cell line) or a suspension of cancer cells (e.g., PANC-1) are implanted subcutaneously into the flank of the mice.[1]
-
Orthotopic Model: Human pancreatic cancer cells (e.g., L3.6pl) are surgically implanted directly into the pancreas of the mice to better mimic the tumor microenvironment.[7]
-
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically via subcutaneous injection, at specified doses and schedules (e.g., daily).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or when a survival endpoint is reached. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference between the median tumor volumes of the treated and control groups. Survival curves may also be generated and analyzed.
Experimental Workflow Diagram
Caption: General workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent for pancreatic cancer. Its novel mechanism of action, which targets the dysregulated polyamine metabolism in tumor cells, provides a clear rationale for its anti-neoplastic activity. Both in vitro and in vivo studies have consistently demonstrated its ability to inhibit the growth of human pancreatic cancer. These compelling preclinical findings have provided the foundation for ongoing clinical trials evaluating this compound in patients with metastatic pancreatic ductal adenocarcinoma.[8]
References
- 1. Compelling Preclinical Data On Sun BioPharma's SBP-101 Presented At The 2015 American Pancreatic Association (APA) Annual Meeting - BioSpace [biospace.com]
- 2. Study of SBP-101 Combined With Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer [clin.larvol.com]
- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compelling Preclinical Data on Sun BioPharma's SBP-101 [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sec.gov [sec.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ivospemin (SBP-101): A Novel Polyamine Metabolic Inhibitor
Introduction
This compound, also known as SBP-101, is a proprietary, symmetrically substituted spermine analogue developed as a potent inhibitor of polyamine metabolism.[1][2] Polyamines, including spermine, spermidine, and their precursor putrescine, are small polycationic molecules essential for cell growth, proliferation, and differentiation.[1][3] Cancer cells exhibit a dysregulated polyamine metabolism and an elevated demand for these molecules to sustain their rapid proliferation, making the polyamine pathway a compelling target for anticancer therapeutics.[1][3] this compound is designed to exploit this dependency by disrupting normal polyamine homeostasis, leading to the inhibition of tumor growth.[4] It has shown promising preclinical and clinical activity, particularly in pancreatic ductal adenocarcinoma (PDAC) and ovarian cancer.[5][6][7]
Core Mechanism of Action
This compound exerts its anticancer effects by strategically intervening at multiple points within the polyamine metabolic pathway. As a structural analogue of spermine, it competes with natural polyamines for cellular uptake and subsequently modulates the activity of key regulatory enzymes.[1][8]
The primary mechanisms include:
-
Downregulation of Polyamine Biosynthesis: this compound robustly downregulates the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine synthesis which converts ornithine to putrescine.[8][9][10] It also inhibits S-adenosylmethionine decarboxylase 1 (AMD1), another critical enzyme in the pathway.[9] This dual inhibition significantly curtails the de novo synthesis of polyamines.
-
Upregulation of Polyamine Catabolism: this compound induces the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[1][8] SSAT acetylates spermine and spermidine, marking them for either export out of the cell or degradation by polyamine oxidase (PAOX), further reducing intracellular polyamine concentrations.[8][11]
The net effect of these actions is a significant depletion of intracellular polyamine pools, which slows or prevents cancer cells from growing and dividing.[5][9]
Quantitative Data Presentation
Preclinical In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, including those resistant to standard chemotherapies.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound IC₅₀ (µM) |
|---|---|---|
| CaOV-3 | Sensitive | 1.15 |
| A2780 | Sensitive | 1.95 |
| OV90 | Resistant | 2.50 |
| ACRP | Resistant | 1.40 |
Data from a 96-hour treatment study.[5]
In multiple myeloma (MM) cell lines, this compound at concentrations of 1 µM to 10 µM showed a significant dose-dependent decrease in cellular proliferation.[12]
Preclinical In Vivo Efficacy
Studies in murine models have confirmed the in vivo activity of this compound, both as a monotherapy and in combination with chemotherapy.
Table 2: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model (VDID8+)
| Treatment Group | Median Survival Increase vs. Control | Details |
|---|---|---|
| This compound Monotherapy | 20% | Statistically significant increase in median survival.[5] |
| This compound + Gemcitabine | 45% (approx.) | Increased survival by 24% compared to gemcitabine alone.[5] |
| This compound + Topotecan | 45% (approx.) | Increased survival by 28% compared to topotecan alone.[5] |
| This compound + Doxorubicin | Not specified | Combination significantly prolonged survival and decreased tumor burden.[6] |
The VDID8+ syngeneic model involves injecting C57Bl/6J mice with ovarian epithelial cancer cells.[5]
Clinical Trial Efficacy (Metastatic Pancreatic Ductal Adenocarcinoma)
This compound has been evaluated in combination with standard-of-care chemotherapy in patients with previously untreated metastatic PDAC.
Table 3: Phase 1a/1b Combination Therapy Results (this compound + Gemcitabine & Nab-Paclitaxel)
| Efficacy Endpoint | Result (N=29 evaluable subjects) | Reference |
|---|---|---|
| Best Objective Response | [13] | |
| Complete Response (CR) | 3% (1 subject) | [13] |
| Partial Response (PR) | 45% (13 subjects) | [13] |
| Stable Disease (SD) | 34% (10 subjects) | [13] |
| Progressive Disease (PD) | 17% (5 subjects) | [13] |
| Objective Response Rate (ORR) | 48% | [6][7][14] |
| Survival | ||
| Median Progression-Free Survival (PFS) | 6.5 months | [13] |
| Median Overall Survival (OS) | 14.6 months (final) | [6][13][14] |
Data from Cohorts 4 and 1b of the Phase 1a/1b study as of March 18, 2022.[13]
An ongoing global, randomized, double-blind Phase 3 trial (ASPIRE, NCT05254171) is further evaluating this compound in combination with gemcitabine and nab-paclitaxel for first-line treatment of mPDAC.[14][15]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines the general steps to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A2780, CaOV-3 for ovarian; various PDA lines) are cultured under standard conditions.[5][16]
-
Treatment: Cells are seeded in multi-well plates and, after adherence, treated with a range of this compound concentrations for a specified duration (e.g., 96 hours).[5] For combination studies, chemotherapeutic agents (e.g., gemcitabine, doxorubicin) are added for the final 24 hours of incubation.[5]
-
Viability Assessment: Cell viability is measured using commercially available kits that assess metabolic activity or ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Results are normalized to untreated controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Murine Ovarian Cancer Model
This protocol describes the evaluation of this compound's efficacy in a syngeneic, immunocompetent mouse model.
Methodology:
-
Animal Model: Female C57Bl/6J mice are used to maintain an intact immune system, which is required for the full efficacy of the this compound/doxorubicin combination.[5][6]
-
Tumor Induction: Mice are injected intraperitoneally with VDID8+ syngeneic ovarian cancer cells.[5]
-
Treatment Regimen: Following tumor cell injection, mice are randomized into treatment arms: vehicle control, this compound monotherapy, chemotherapy monotherapy (e.g., gemcitabine, topotecan), or combination therapy.[5]
-
Efficacy Assessment: The primary endpoint is overall survival. Secondary endpoints include tumor burden, often assessed by the volume of ascites fluid formed, and changes in ascitic polyamine content.[2][5]
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between groups.
Enzyme Activity Assays
The mechanism of this compound was elucidated by measuring its effect on key polyamine metabolic enzymes.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound or a control compound (e.g., BENSpm) for a set period (e.g., 24 hours).[8] Cells are then harvested and lysed to create a cell-free extract.
-
ODC Activity: Ornithine decarboxylase activity is measured by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]ornithine in the cell lysate.[8]
-
SSAT Activity: Spermidine/spermine N1-acetyltransferase activity is determined by measuring the transfer of the [¹⁴C]acetyl group from [¹⁴C]acetyl-CoA to spermidine, the natural substrate of the enzyme.[8]
-
Analysis: Enzyme activity is calculated and compared between treated and untreated groups to determine the modulatory effect of this compound.[8]
References
- 1. Polyamines: the pivotal amines in influencing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Assets – Panbela Therapeutics [panbela.com]
- 5. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panbela Announces Poster Presentation at American Association for Cancer Research:this compound/doxorubicin combination modulates polyamine metabolism to improve survival in murine ovarian cancer models - BioSpace [biospace.com]
- 7. Panbela Provides Business Update and Reports Q3 2024 [globenewswire.com]
- 8. mdpi.com [mdpi.com]
- 9. Science – Panbela Therapeutics [panbela.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Trials – Panbela Therapeutics [panbela.com]
- 14. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Ivospemin (SBP-101)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivospemin (SBP-101) is a first-in-class polyamine metabolic inhibitor under investigation for the treatment of various cancers, with a primary focus on metastatic pancreatic ductal adenocarcinoma (PDAC). As a synthetic analogue of spermine, this compound disrupts the delicate balance of polyamines within cancer cells, leading to cell growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Introduction to this compound (SBP-101)
This compound (chemical name: diethyl dihydroxyhomospermine) is a proprietary polyamine analogue developed by Panbela Therapeutics (formerly Sun BioPharma). It was discovered and extensively studied by Professor Raymond J. Bergeron at the University of Florida College of Pharmacy.[1] The rationale for its development stems from the critical role of polyamines—such as putrescine, spermidine, and spermine—in cell proliferation, differentiation, and survival. Cancer cells, in particular, exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid growth, making this pathway an attractive target for therapeutic intervention.
This compound is designed to exploit this dependency. Due to its unique chemical structure, it is preferentially taken up by pancreatic acinar cells and, consequently, pancreatic cancer cells.[2] This targeted accumulation allows for the disruption of polyamine homeostasis within the tumor cells, leading to anti-neoplastic effects.
Mechanism of Action
This compound exerts its anti-cancer effects by modulating polyamine metabolism through a multi-faceted mechanism:
-
Inhibition of Polyamine Biosynthesis: this compound inhibits two key rate-limiting enzymes in the polyamine biosynthesis pathway:
-
Ornithine Decarboxylase (ODC1): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.
-
S-adenosylmethionine Decarboxylase (AMD1): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine.[1]
-
-
Induction of Polyamine Catabolism: this compound has been shown to modestly upregulate the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in the breakdown of polyamines.[3]
-
Induction of Apoptosis: The depletion of intracellular polyamines triggers a cascade of events leading to programmed cell death (apoptosis). This is primarily mediated through the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential (ΔΨm), activation of caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[4][5]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its anti-cancer activity and safety profile.
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | <5.0 |
| BxPC-3 | Pancreatic Cancer | ~9.0 |
| CaOV-3 | Ovarian Cancer | <2.0 |
| Sk-OV-3 | Ovarian Cancer | <2.0 |
| A549 | Lung Cancer | <7.0 |
| H157 | Lung Cancer | <7.0 |
| Data sourced from: Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic[6] |
In Vivo Studies
In animal models, this compound has shown significant suppression of transplanted human pancreatic cancer cells, including metastatic pancreatic cancer growth.[1] It has been reported to inhibit tumor growth in three murine xenograft tumor models of human pancreatic ductal adenocarcinoma.[7]
The following diagram illustrates a general workflow for preclinical evaluation of a polyamine analogue like this compound.
Caption: Generalized preclinical development workflow for this compound.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety and efficacy in cancer patients, primarily those with metastatic pancreatic cancer.
Phase 1 Monotherapy Study (NCT02657330)
This first-in-human, dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound as a monotherapy in patients with previously treated metastatic pancreatic ductal adenocarcinoma.[2]
Key Findings:
-
A total of 28 patients were enrolled across five dose cohorts (0.05, 0.1, 0.2, 0.4, and 0.8 mg/kg).[4]
-
The maximum tolerated dose (MTD) was exceeded at 0.8 mg/kg.[7]
-
The most common adverse events were gastrointestinal in nature and generally mild to moderate.[4]
-
Notably, no drug-related bone marrow suppression or peripheral neuropathy was observed.[7]
-
Stable disease was observed in several patients, with a median overall survival of 5.9 months in the 0.2 mg/kg cohort.[4]
Phase 1a/1b Combination Therapy Study (NCT03412799)
This study assessed this compound in combination with the standard-of-care chemotherapy agents, gemcitabine and nab-paclitaxel, in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[8]
Key Findings:
-
A total of 50 patients were enrolled in the Phase 1a (dose escalation) and Phase 1b (dose expansion) parts of the study.[9]
-
The combination therapy was generally well-tolerated.[9]
-
At the recommended Phase 2 dose, the combination therapy demonstrated promising efficacy.[6]
| Efficacy Endpoint | Result (Cohort 4 + Phase 1b, N=29) |
| Objective Response Rate | 48% (1 CR, 13 PR) |
| Disease Control Rate | 83% (1 CR, 13 PR, 10 SD) |
| Median Progression-Free Survival | 6.5 months |
| Median Overall Survival | 14.6 months |
| CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data sourced from: Panbela Therapeutics Clinical Trials[10] |
Phase 3 ASPIRE Trial (NCT05254171)
Currently ongoing, the ASPIRE trial is a global, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in combination with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[11] The primary endpoint is overall survival.[3]
The following diagram outlines the workflow of the ASPIRE clinical trial.
Caption: Simplified workflow of the ASPIRE Phase 3 clinical trial.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from a radiolabeled substrate.
-
Principle: The assay is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.
-
Procedure:
-
A purified ODC enzyme sample is incubated in a reaction mixture containing buffer, pyridoxal-5-phosphate (a cofactor), and [1-14C]-L-ornithine.
-
The reaction is carried out in a sealed vial containing a filter paper impregnated with a CO2 trapping agent (e.g., sodium hydroxide).
-
The reaction is stopped by the addition of acid.
-
The trapped 14CO2 on the filter paper is measured using a scintillation counter.
-
The specific activity of ODC is expressed as nmol of CO2 released per minute per mg of protein.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Activated caspase-3 cleaves this substrate, releasing the highly fluorescent AMC molecule.
-
Procedure:
-
Cell lysates from treated and untreated cells are prepared.
-
The lysates are incubated with the Ac-DEVD-AMC substrate.
-
The fluorescence of the released AMC is measured using a fluorescence plate reader (excitation ~380 nm, emission ~420-460 nm).
-
The increase in fluorescence is proportional to the caspase-3 activity in the sample.
-
PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of PARP, a hallmark of apoptosis, using Western blotting.
-
Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment. This cleavage can be detected by an antibody specific to the cleaved fragment.
-
Procedure:
-
Protein lysates from treated and untreated cells are prepared.
-
The proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody that specifically recognizes cleaved PARP.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected, revealing the presence of the cleaved PARP fragment.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is disrupted during the early stages of apoptosis.
-
Principle: The assay uses a cationic fluorescent dye, such as JC-1 or TMRE, that accumulates in healthy mitochondria with a high membrane potential. In apoptotic cells, the membrane potential collapses, and the dye is dispersed, leading to a change in fluorescence.
-
Procedure (using JC-1):
-
Cells are treated with the test compound.
-
The cells are then incubated with the JC-1 dye.
-
In healthy cells, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.
-
In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
The change in the ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer.
-
Pancreatic Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human pancreatic cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
Procedure:
-
Human pancreatic cancer cells (e.g., AsPC-1) are cultured and harvested.
-
The cells are injected subcutaneously or orthotopically (into the pancreas) of immunodeficient mice (e.g., nude mice).
-
Once tumors are established, the mice are treated with the test compound or a vehicle control.
-
Tumor volume is measured regularly over time.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound (SBP-101) represents a promising therapeutic agent for the treatment of pancreatic cancer and potentially other malignancies. Its unique mechanism of action, targeting the dysregulated polyamine metabolism in cancer cells, offers a novel approach to cancer therapy. Preclinical and early-phase clinical studies have demonstrated its potential to inhibit tumor growth and improve survival outcomes, particularly in combination with standard-of-care chemotherapy. The ongoing Phase 3 ASPIRE trial will be crucial in definitively establishing the clinical benefit of this compound in patients with metastatic pancreatic ductal adenocarcinoma. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the development of this innovative anti-cancer agent.
References
- 1. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. targetedonc.com [targetedonc.com]
- 5. panbela.com [panbela.com]
- 6. Study of SBP-101 Combined With Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer [clin.larvol.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Clinical Trials – Panbela Therapeutics [panbela.com]
- 11. Panbela Exceeds 50% Enrollment for Aspire Trial in Pancreatic Cancer, Exceeding Anticipated Timelines with Accelerated Momentum - BioSpace [biospace.com]
Ivospemin: A Deep Dive into Cellular Uptake and Accumulation for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (formerly SBP-101) is a proprietary synthetic polyamine analogue demonstrating significant promise in the treatment of various cancers, particularly pancreatic ductal adenocarcinoma. As a molecule designed to exploit the dysregulated polyamine metabolism characteristic of many neoplastic cells, its efficacy is intrinsically linked to its ability to be taken up by and accumulate within cancer cells. This technical guide provides a comprehensive overview of the cellular uptake and accumulation of this compound, its mechanism of action, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: Disrupting Polyamine Homeostasis
This compound's primary mechanism of action is the disruption of polyamine homeostasis, which is critical for cell growth, proliferation, and survival. It achieves this through a multi-pronged approach:
-
Competitive Uptake: As a structural analogue of natural polyamines like spermine, this compound competes for and utilizes the polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines. This competitive uptake leads to the accumulation of this compound within the cancer cells.[1][2]
-
Inhibition of Polyamine Biosynthesis: Once inside the cell, this compound acts as a feedback inhibitor of key enzymes in the polyamine biosynthesis pathway. It downregulates the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, and S-adenosylmethionine decarboxylase 1 (AMD1).[3][4][5] This suppression of de novo polyamine synthesis further contributes to the depletion of intracellular polyamine pools.
-
Induction of Polyamine Catabolism: Evidence suggests that this compound can also modestly upregulate the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in the catabolism and export of polyamines.[6]
The net effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell growth inhibition and the induction of apoptosis (programmed cell death), as evidenced by the activation of caspase 3 and PARP cleavage.[3][4] Laboratory studies have shown that this compound is preferentially taken up by the exocrine pancreas, liver, and kidneys.[7][8]
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A2780 | Ovarian Adenocarcinoma | ~1.5 | 96 |
| OV90 | Ovarian Adenocarcinoma | ~2.0 | 96 |
| ACRP | Ovarian Adenocarcinoma | ~3.24 | 96 |
| CaOV-3 | Ovarian Adenocarcinoma | ~0.95 | 96 |
| A549 | Lung Adenocarcinoma | <7.0 | 96 |
| H157 | Lung Adenocarcinoma | <7.0 | 96 |
| AsPc-1 | Pancreatic Adenocarcinoma | Not specified | 96 |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 96 |
| ARP-1 | Multiple Myeloma | <10.0 | Not specified |
| NCI-H929 | Multiple Myeloma | <10.0 | Not specified |
| MM.1S | Multiple Myeloma | <10.0 | Not specified |
| RPMI-8226 | Multiple Myeloma | >10.0 | Not specified |
Data compiled from multiple sources.[3][7][9]
Table 2: Effect of this compound on Polyamine Metabolism Enzymes
| Enzyme | Effect | Cell Types Studied |
| Ornithine Decarboxylase (ODC) | Robust downregulation of activity | Lung, Pancreatic, and Ovarian Adenocarcinoma cell lines |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Modest upregulation of activity | Lung, Pancreatic, and Ovarian Adenocarcinoma cell lines |
This table summarizes the observed effects of this compound on key enzymes in the polyamine metabolic pathway.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polyamine metabolic pathway targeted by this compound and a typical experimental workflow for assessing its cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is for determining the number of viable cells in a culture after treatment with this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (SBP-101) stock solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trypan blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment and ensure they are 70-80% confluent on the day of the assay.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 500 nM to 10 µM). Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load the stained cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
Representative Cellular Uptake and Accumulation Assay (Using a Radiolabeled Analogue)
As this compound is a proprietary compound, a specific protocol for its radiolabeled uptake is not publicly available. This protocol is a representative method for measuring the uptake of polyamine analogues using a radiolabeled tracer.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Radiolabeled polyamine analogue (e.g., [3H]-spermidine or a custom-synthesized radiolabeled this compound)
-
Unlabeled ("cold") this compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
12-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to reach 70-80% confluency on the day of the experiment.
-
Pre-incubation (optional, for competition assays): To determine if uptake is competitive, pre-incubate some wells with a high concentration of unlabeled this compound for a short period before adding the radiolabeled compound.
-
Uptake Initiation: Remove the culture medium and add fresh medium containing the radiolabeled polyamine analogue at a specific concentration (e.g., 0.5 to 5 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Termination and Washing:
-
Rapidly aspirate the medium containing the radiolabeled compound.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular tracer. The first wash can contain a high concentration of the unlabeled polyamine to displace any non-specifically bound tracer.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add liquid scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Protein Quantification: In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the uptake data.
-
Data Analysis: Express the results as DPM per milligram of protein to quantify the intracellular accumulation of the radiolabeled analogue. Compare the uptake in the presence and absence of unlabeled this compound to demonstrate competitive inhibition.
-
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC by quantifying the release of [14C]O2 from L-[1-14C]-ornithine.
-
Materials:
-
Treated and untreated cell pellets
-
ODC assay buffer (e.g., Tris-HCl buffer containing pyridoxal-5'-phosphate and DTT)
-
L-[1-14C]-ornithine
-
Filter paper
-
Scintillation vials with a center well insert
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.
-
Assay Setup: In a sealed scintillation vial, add the cell lysate to the ODC assay buffer.
-
Reaction Initiation: Add L-[1-14C]-ornithine to the vial to start the enzymatic reaction. Place a piece of filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) in the center well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The ODC in the lysate will convert L-[1-14C]-ornithine to putrescine and [14C]O2.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture, which also facilitates the release of all dissolved [14C]O2.
-
CO2 Trapping: Allow the vials to sit at room temperature for an additional period (e.g., 30 minutes) to ensure all the released [14C]O2 is trapped by the filter paper.
-
Quantification: Remove the filter paper and place it in a new scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the ODC activity in the cell lysate. Normalize the results to the protein concentration of the lysate.
-
Conclusion
This compound represents a targeted therapeutic strategy that effectively exploits the reliance of cancer cells on the polyamine metabolic pathway. Its preferential uptake and accumulation in malignant cells, coupled with its ability to inhibit polyamine biosynthesis, underscore its potential as a potent anti-cancer agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other polyamine analogues, facilitating a deeper understanding of their cellular pharmacology and a more rapid translation to clinical applications. The ongoing clinical trials, such as the ASPIRE Phase II/III study, will be crucial in determining the ultimate clinical utility of this promising therapeutic.[5][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Conformational cycle of human polyamine transporter ATP13A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled polyamine uptake in cells [protocols.io]
- 4. protocols.io [protocols.io]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ivospemin on Ovarian Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (SBP-101), a novel spermine analogue, has demonstrated significant potential in the preclinical setting as a therapeutic agent against ovarian cancer.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the in vitro efficacy of this compound, focusing on its effects on ovarian cancer cell lines. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action: Targeting Polyamine Metabolism
Cancers exhibit an elevated demand for polyamines, which are essential for cell growth, proliferation, and differentiation. This compound exerts its anti-neoplastic effects by modulating polyamine metabolism.[1][5][6] It acts as a spermine analogue to disrupt the delicate balance of polyamine biosynthesis and catabolism. Specifically, this compound has been shown to decrease the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, while simultaneously upregulating spermidine/spermine N1-acetyltransferase (SSAT), a critical enzyme in polyamine catabolism.[1][5][6][7] This dual action leads to a depletion of intracellular polyamine pools, thereby inhibiting cancer cell proliferation.
Quantitative Analysis of In Vitro Efficacy
Studies have consistently shown that this compound reduces the viability of various human ovarian adenocarcinoma cell lines.[2][8] A key finding is that the efficacy of this compound appears to be independent of the cell lines' sensitivity to cisplatin, a standard-of-care chemotherapy for ovarian cancer.[2][3][4]
Table 1: this compound Monotherapy IC50 Values in Human Ovarian Adenocarcinoma Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |
| CaOV-3 | Most Sensitive | < 10 |
| A2780 | Sensitive | < 10 |
| OV90 | Moderately Resistant | < 10 |
| ACRP | Least Sensitive (Resistant) | < 10 |
Data extracted from studies indicating IC50 values are well below those documented in other cancer types, with specific values presented in graphical form in the source literature.[2]
Combination Therapy: Synergistic Effects with Chemotherapeutics
The therapeutic potential of this compound is further enhanced when used in combination with standard chemotherapeutic agents. In vitro studies have demonstrated a synergistic or additive effect, leading to increased toxicity in ovarian cancer cell lines.
Table 2: In Vitro Combination Effects of this compound with Chemotherapeutic Agents
| Chemotherapeutic Agent | Concentration | Effect with this compound (1µM or 2µM) | Cisplatin Sensitivity of Cell Lines |
| Gemcitabine | 50 nM | Increased Toxicity | Sensitive & Resistant |
| Topotecan | 50 nM | Increased Toxicity | Sensitive & Resistant |
| Doxorubicin | 0.5 µM | Increased Toxicity (Greatest combined effect) | Sensitive & Resistant |
| Paclitaxel | 2 nM | No added benefit / Increased toxicity | Sensitive & Resistant |
| Docetaxel | 2 nM | No added benefit / Increased toxicity | Sensitive & Resistant |
There are conflicting reports regarding the enhanced effect with taxanes. One study reported no added benefit[1][5][6], while another suggested increased toxicity[2].
Furthermore, a cooperative antiproliferative response has been observed when this compound is co-administered with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase.[1][5][6]
Experimental Protocols
The following section outlines the typical methodologies employed in the in vitro evaluation of this compound's efficacy.
Cell Culture
Human ovarian adenocarcinoma cell lines with varying sensitivities to cisplatin (e.g., A2780, ACRP, CaOV-3, OV90) and a murine ovarian cancer cell line (VDID8+) are commonly used.[1][2] Cells are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assays
To determine the effect of this compound on cell viability, colorimetric assays such as the MTT or SRB assay are frequently utilized.
Protocol:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with increasing concentrations of this compound (e.g., 500 nM to 10 µM) for a period of 96 hours.[2]
-
For combination studies, a fixed concentration of this compound (e.g., 1µM or 2µM) is administered for 96 hours, with the chemotherapeutic agent added for the final 24 hours.[2]
-
Following treatment, the respective assay reagents are added, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Visualizing the Molecular Impact
Signaling Pathway of this compound's Action
The following diagram illustrates the impact of this compound on the polyamine metabolism pathway in ovarian cancer cells.
Caption: this compound's impact on the polyamine metabolism pathway.
Experimental Workflow for In Vitro Analysis
The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound on ovarian cancer cell lines.
Caption: General experimental workflow for in vitro efficacy testing.
Conclusion and Future Directions
The in vitro data strongly support the potential of this compound as a therapeutic agent for ovarian cancer, both as a monotherapy and in combination with existing chemotherapies. Its ability to target the dysregulated polyamine metabolism in cancer cells provides a promising avenue for treatment, particularly in platinum-resistant disease. Future in vitro studies should focus on elucidating the detailed molecular mechanisms of synergy with different chemotherapeutic agents and exploring its impact on other cellular processes such as apoptosis and cell cycle progression. Further investigation into the role of the tumor microenvironment and the immune system in response to this compound treatment is also warranted.[6][8] These efforts will be crucial in guiding the clinical development of this compound for ovarian cancer patients.
References
- 1. panbela.com [panbela.com]
- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Biomedicines | Free Full-Text | The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer [mdpi.com]
- 8. Panbela Announces Poster Presentation at American Association for Cancer Research:this compound/doxorubicin combination modulates polyamine metabolism to improve survival in murine ovarian cancer models - BioSpace [biospace.com]
Investigating the Molecular Targets of Ivospemin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (formerly SBP-101) is a novel synthetic polyamine analogue currently under investigation as a potential anti-cancer therapeutic. As a structural mimic of endogenous polyamines, its primary mechanism of action involves the disruption of polyamine metabolism, a pathway frequently dysregulated in neoplastic cells and critical for their proliferation and survival. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its effects on key enzymatic pathways and cellular processes. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Core Molecular Targets and Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting key components of the polyamine metabolic pathway. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making this pathway an attractive target for therapeutic intervention.
This compound's multi-faceted mechanism of action includes:
-
Inhibition of Polyamine Biosynthesis: this compound directly inhibits the activity of two rate-limiting enzymes in the polyamine biosynthesis pathway:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.
-
S-adenosylmethionine Decarboxylase (AMD1): This enzyme is responsible for the synthesis of decarboxylated S-adenosylmethionine, the aminopropyl group donor for the synthesis of spermidine and spermine.[1]
-
-
Induction of Polyamine Catabolism: Evidence suggests that this compound can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. This leads to the acetylation and subsequent degradation of spermidine and spermine.
-
Depletion of Intracellular Polyamine Pools: The combined effect of inhibiting biosynthesis and promoting catabolism results in a significant reduction of intracellular polyamine concentrations. This "polyamine starvation" is a primary driver of this compound's anti-proliferative and pro-apoptotic effects.
-
Induction of Apoptosis: Depletion of polyamines triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).
The following diagram illustrates the central role of this compound in disrupting polyamine metabolism.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy of this compound from in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound in Ovarian Adenocarcinoma Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |
| A2780 | Sensitive | 1.23 |
| OV90 | Moderately Resistant | 3.24 |
| ACRP | Resistant | 2.15 |
| CaOV-3 | Sensitive | 0.95 |
Data from in vitro cell viability assays.
Table 2: Clinical Trial Results for this compound in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)
| Parameter | Value |
| Median Overall Survival (OS) | 14.6 months |
| Objective Response Rate (ORR) | 48% |
Results from a clinical study of this compound in combination with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.
Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (AMD1) Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ODC and AMD1.
Methodology:
-
Enzyme Source: Recombinant human ODC and AMD1 enzymes.
-
Assay Principle: Enzyme activity is measured by quantifying the product of the enzymatic reaction. For ODC, this is typically the release of 14CO2 from [14C]-ornithine. For AMD1, activity can be measured by a coupled assay that detects the production of decarboxylated S-adenosylmethionine.
-
Procedure: a. Prepare a reaction mixture containing the respective enzyme, its substrate (ornithine for ODC, S-adenosylmethionine for AMD1), and necessary cofactors in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixture. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction and quantify the amount of product formed. e. Calculate the percentage of enzyme inhibition at each this compound concentration.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the effect of this compound on the intracellular concentrations of putrescine, spermidine, and spermine.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells in appropriate media and treat with this compound or vehicle control for a specified duration.
-
Cell Lysis and Protein Precipitation: a. Harvest cells and lyse them in a suitable buffer. b. Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid. c. Centrifuge to pellet the protein and collect the supernatant containing the polyamines.
-
Derivatization: React the polyamines in the supernatant with a fluorescent derivatizing agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection by HPLC with a fluorescence detector.[6][7]
-
HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).[8] b. Elute the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile and water). c. Detect the derivatized polyamines using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of putrescine, spermidine, and spermine. Quantify the polyamine levels in the cell lysates by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the cell lysate.
Caspase-3 Activity Assay
Objective: To assess the activation of caspase-3, a key executioner caspase in the apoptotic pathway, following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with this compound or a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Lyse the cells to release intracellular contents, including active caspases.
-
Fluorometric or Colorimetric Assay: a. Use a commercially available caspase-3 activity assay kit. These kits typically contain a specific caspase-3 substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). b. Incubate the cell lysate with the substrate. c. Active caspase-3 in the lysate will cleave the substrate, releasing the fluorophore or chromophore. d. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from this compound-treated cells to that of untreated controls. Express the results as a fold-change in activity.
PARP Cleavage Western Blot Analysis
Objective: To detect the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.
Methodology:
-
Cell Culture, Treatment, and Lysis: Treat cells with this compound and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment). A parallel blot with an antibody that recognizes both full-length (116 kDa) and cleaved PARP can also be performed. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: The presence of the 89 kDa cleaved PARP fragment in this compound-treated samples indicates the induction of apoptosis. Densitometry can be used to quantify the relative amount of cleaved PARP compared to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Conclusion
This compound is a promising anti-cancer agent that targets the dysregulated polyamine metabolism in cancer cells. Its primary molecular targets are the key biosynthetic enzymes ODC and AMD1. By inhibiting these enzymes and promoting polyamine catabolism, this compound effectively depletes intracellular polyamine pools, leading to cell growth inhibition and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the identification of potential biomarkers of response. Further research into the interplay between polyamine depletion and other critical cellular signaling pathways, such as the Bcl-2 family of proteins, will be crucial for optimizing the clinical application of this novel therapeutic.
References
- 1. Science – Panbela Therapeutics [panbela.com]
- 2. panbela.com [panbela.com]
- 3. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 4. Panbela Provides Business Update and Reports Q3 2024 [globenewswire.com]
- 5. Panbela Therapeutics Announces Third Independent Safety Review of Phase 3 ASPIRE Clinical Trial DSMB Recommended Continuation with No Trial Modification - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivospemin's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (formerly SBP-101) is a proprietary polyamine analogue that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, particularly in aggressive malignancies such as pancreatic and ovarian cancer.[1] Polyamines are essential for cell proliferation and survival, and their metabolism is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment (TME).[2][3] High levels of polyamines are known to support the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T-cells (Tregs).[2] this compound is designed to disrupt this pathway, thereby not only directly inhibiting tumor cell growth but also potentially remodeling the TME to be more permissive to an anti-tumor immune response. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on the TME based on available data, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound is a spermine analogue that acts as a polyamine metabolic inhibitor.[4] Its primary mechanism involves the depletion of intracellular polyamine pools through a dual action:
-
Inhibition of Polyamine Biosynthesis: this compound competes with natural polyamines for uptake into cancer cells.[5] Once inside the cell, it has been shown to inhibit the activity of key enzymes in the polyamine biosynthesis pathway, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase 1 (AMD1).[4][6] ODC is the rate-limiting enzyme in this pathway.[7]
-
Upregulation of Polyamine Catabolism: this compound also stimulates the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway, leading to the breakdown of higher-order polyamines.[7]
The net effect of these actions is a significant reduction in the intracellular concentrations of essential polyamines, which in turn slows cancer cell growth and can induce apoptosis.[6]
Data Presentation
Preclinical studies have provided compelling evidence that the anti-tumor efficacy of this compound is, at least in part, mediated by the immune system. A key study in a murine ovarian cancer model (VDID8+) demonstrated that the survival benefit of this compound in combination with doxorubicin was abrogated in immunodeficient mice, indicating the necessity of an intact immune system for its therapeutic effect.
While this strongly suggests a significant impact on the TME, detailed quantitative data on the specific changes in immune cell populations (e.g., MDSCs, CD8+ T-cells, Tregs, M1/M2 macrophages) within the tumor following this compound treatment have not yet been published. The available preclinical efficacy data from the immunocompetent VDID8+ murine ovarian cancer model is summarized below.
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Control | % Increase in Median Survival vs. Chemo Alone | Reference |
| Control (Untreated) | 35 | - | - | [8] |
| This compound | 42 | 20% | - | [8] |
| Gemcitabine | 34 | -3% | - | [8] |
| This compound + Gemcitabine | 42 | 20% | 24% | [8] |
| Topotecan | 36 | 3% | - | [8] |
| This compound + Topotecan | 46 | 31% | 28% | [8] |
Experimental Protocols
The following is a representative protocol for an in vivo study to evaluate the impact of this compound on the tumor microenvironment, based on published preclinical studies.[8][9]
1. Cell Line and Animal Model
-
Cell Line: VDID8+ syngeneic mouse ovarian surface epithelial cells. This cell line is cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Female C57BL/6J mice, 7-8 weeks old.
2. In Vivo Tumor Implantation and Treatment
-
Inject 350,000 VDID8+ cells intraperitoneally (IP) into each mouse.
-
Begin treatment 3 days post-injection.
-
This compound Dosing: Administer 24 mg/kg this compound via IP injection twice weekly (2qw) for three weeks, on alternating weeks.
-
Control Group: Administer a vehicle control (e.g., sterile PBS) on the same schedule.
-
Monitor tumor burden by measuring ascites fluid volume and/or body weight.
3. Tumor Microenvironment Analysis by Flow Cytometry
-
At a predetermined endpoint (e.g., day 21 post-treatment), euthanize mice and harvest tumors and spleens.
-
Prepare single-cell suspensions from the tumor tissue using a gentle mechanical dissociation method followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Isolate splenocytes by mechanical dissociation.
-
Perform red blood cell lysis on both tumor and spleen cell suspensions.
-
Stain single-cell suspensions with a panel of fluorescently-conjugated antibodies for immunophenotyping. A representative panel could include:
-
T-Cells: CD45, CD3, CD4, CD8, FoxP3 (for Tregs)
-
Myeloid Cells: CD45, CD11b, Gr-1 (for MDSCs), F4/80 (for macrophages)
-
Macrophage Polarization: CD206 (for M2-like TAMs), MHC-II (for M1-like TAMs)
-
-
Acquire data on a multi-color flow cytometer.
-
Analyze data to quantify the percentage and absolute number of each immune cell population within the TME and spleen.
Conclusion
This compound represents a novel therapeutic strategy that targets the dysregulated polyamine metabolism in cancer cells. The available evidence strongly indicates that its anti-tumor effects are not solely due to direct cancer cell inhibition but also involve a significant remodeling of the tumor microenvironment. The reliance of its efficacy on an intact immune system in preclinical models highlights the potential of this compound to alleviate the immunosuppressive nature of the TME. Future research, including the publication of detailed immunophenotyping data from ongoing and completed studies, will be critical to fully elucidate the specific immunological changes induced by this compound and to guide its optimal clinical development, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. panbela.com [panbela.com]
- 3. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of polyamine metabolism in remodeling immune responses and blocking therapy within the tumor immune microenvironment [frontiersin.org]
- 5. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Science – Panbela Therapeutics [panbela.com]
- 7. Overview of Assets – Panbela Therapeutics [panbela.com]
- 8. mdpi.com [mdpi.com]
- 9. panbela.com [panbela.com]
early research findings on Ivospemin (SBP-101)
An In-depth Technical Guide to Early Research Findings on Ivospemin (SBP-101)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (SBP-101) is an investigational synthetic polyamine analogue designed to inhibit the polyamine metabolic pathway, which is crucial for cell growth and proliferation.[1][2][3][4][5] Due to its high affinity for pancreatic ductal adenocarcinoma (PDAC) cells, early research has primarily focused on its potential as a therapeutic agent for this aggressive malignancy.[1][4][5][6] This document provides a detailed overview of the early preclinical and clinical research findings for this compound, including its mechanism of action, clinical efficacy, safety profile, and the protocols of key studies.
Mechanism of Action
This compound functions as a polyamine metabolic inhibitor. Polyamines are essential polycationic molecules for cell proliferation, and their dysregulation is a hallmark of cancer. Laboratory studies indicate that this compound's primary mechanism of action involves its preferential uptake by pancreatic cancer cells, leading to the disruption of normal polyamine metabolism.[1]
It targets key enzymes in the polyamine biosynthesis pathway, specifically inhibiting ornithine decarboxylase 1 (ODC1) and S-adenosylmethionine decarboxylase 1 (AMD1).[2] This inhibition depletes the intracellular pools of polyamines, thereby slowing or halting the growth and division of cancer cells.[2] In animal models, sufficiently high doses of this compound have been shown to decrease native polyamine levels, which in turn leads to the activation of caspase 3, PARP cleavage, and ultimately, apoptotic cell death.[2]
References
- 1. Overview of Assets – Panbela Therapeutics [panbela.com]
- 2. Science – Panbela Therapeutics [panbela.com]
- 3. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 4. Acceptance of this compound (SBP-101) Abstract for Poster Presentation at American Association for Cancer Research (AACR) - BioSpace [biospace.com]
- 5. Panbela Therapeutics Announces Interim Data Analysis for [globenewswire.com]
- 6. Panbela Johns Hopkins expand this compound development [pharmaceutical-technology.com]
Methodological & Application
Ivospemin (SBP-101): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Data Presentation
Table 1: In Vitro IC50 Values of Ivospemin (SBP-101) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 96 | ~5-10 |
| H157 | Lung Adenocarcinoma | 96 | ~5-10 |
| AsPc-1 | Pancreatic Adenocarcinoma | 96 | ~5-10 |
| BxPC-3 | Pancreatic Adenocarcinoma | 96 | ~5-10 |
| CaOV-3 | Ovarian Adenocarcinoma | 120 | <5 |
| Sk-OV-3 | Ovarian Adenocarcinoma | 120 | <5 |
| ACRP | Ovarian Adenocarcinoma | 96 | Not specified |
Table 2: Effect of this compound (SBP-101) Treatment on Intracellular Polyamine Levels
| Cell Line | Polyamine | Percent Reduction Following Treatment |
| AsPc-1 | Putrescine | >75% |
| Spermidine | ~65% | |
| BxPC-3 | Putrescine | No significant reduction |
| Spermidine | ~65% | |
| CaOV-3 | Putrescine | >75% |
| Spermidine | ~65% | |
| Sk-OV-3 | Putrescine | >75% |
| Spermidine | ~85-100% | |
| A549 | Putrescine | >75% |
| Spermidine | ~85-100% | |
| H157 | Putrescine | >75% |
| Spermidine | ~85-100% |
Data reflects treatment with effective concentrations of SBP-101.[2]
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., A549, AsPc-1, CaOV-3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (SBP-101), stock solution prepared in a suitable solvent (e.g., sterile water or PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach cells using trypsin-EDTA, neutralize with complete growth medium, and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
Cell Viability Assay (Trypan Blue Exclusion Method)
Materials:
-
Cultured cancer cells
-
This compound (SBP-101)
-
6-well plates
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
-
Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the solvent used for the SBP-101 stock).
-
Incubate the plates for the desired duration (e.g., 96 hours for lung and pancreatic lines, 120 hours for ovarian lines).[2]
-
After incubation, collect the cells by trypsinization and centrifugation.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.
Ornithine Decarboxylase (ODC) Activity Assay (Spectrophotometric)
Materials:
-
Treated and untreated cell pellets
-
ODC assay buffer (e.g., 50 mM Tris-phosphate buffer, pH 7.5, containing 0.1 mM EDTA, 0.1 mM pyridoxal-5-phosphate, 1 mM β-mercaptoethanol)
-
Substrate reaction mixture (containing L-ornithine)
-
Picrylsulfonic acid
-
Spectrophotometer
Protocol:
-
Harvest cells treated with this compound and controls, wash with PBS, and store the pellet at -80°C.
-
Homogenize the frozen cell pellet in ODC assay buffer.[7]
-
Centrifuge the homogenate at 5,000 rpm for 5 minutes at 4°C.[7]
-
Collect the supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Incubate a known amount of protein (e.g., 5 µg) with the substrate reaction mixture at 37°C for 30 minutes.[7]
-
Stop the reaction and measure the accumulation of putrescine. This can be done by reacting the putrescine with picrylsulfonic acid to form a colored complex.[7]
-
Measure the absorbance of the colored product spectrophotometrically at 426 nm.[7]
-
Calculate ODC activity based on a standard curve generated with known concentrations of putrescine.
Intracellular Polyamine Analysis (HPLC)
Materials:
-
Treated and untreated cell pellets
-
Perchloric acid (PCA)
-
o-phthalaldehyde (OPA) and N-acetyl-L-cysteine for derivatization
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Protocol:
-
Harvest at least 1 x 10⁶ cells for each condition.
-
Wash the cell pellet with PBS and lyse by adding a known volume of cold PCA (e.g., 0.2 M).
-
Homogenize or sonicate the samples on ice.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
Derivatize the polyamines in the supernatant by reacting them with OPA and N-acetyl-L-cysteine to form fluorescent derivatives.[5]
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamines using a gradient elution on a C18 column.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[5]
-
Quantify the polyamines (putrescine, spermidine, spermine) by comparing the peak areas to those of known standards.
Visualizations
Caption: this compound (SBP-101) inhibits Ornithine Decarboxylase (ODC), a key enzyme in polyamine biosynthesis, leading to reduced cell proliferation and induction of apoptosis.
Caption: General experimental workflow for evaluating the in vitro effects of this compound (SBP-101) on cancer cell lines.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. exp-oncology.com.ua [exp-oncology.com.ua]
Application Notes: Utilizing Ivospemin in Murine Cancer Models
Introduction
Ivospemin (also known as SBP-101) is an investigational small molecule therapeutic classified as a polyamine metabolic inhibitor.[1] As a synthetic analogue of the natural polyamine spermine, this compound is designed to exploit the dependency of cancer cells on polyamines for their rapid growth and proliferation.[2][3][4] Preclinical studies in murine models of pancreatic and ovarian cancer have demonstrated its potential as both a monotherapy and a combination agent to enhance the efficacy of standard chemotherapeutics.[2][5][6] These notes provide a comprehensive overview and protocols for the use of this compound in preclinical murine cancer research.
Mechanism of Action
Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules critical for cell growth, division, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, maintaining high intracellular concentrations to sustain their proliferative state.[2][3]
This compound exerts its anti-neoplastic effects through a multi-faceted disruption of polyamine homeostasis:
-
Competitive Uptake: Due to its structural similarity to natural polyamines, this compound is preferentially taken up by cancer cells.[5][7]
-
Inhibition of Polyamine Biosynthesis: Upon intracellular accumulation, this compound triggers a negative feedback loop that downregulates key enzymes in the polyamine synthesis pathway, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[3][5]
-
Induction of Polyamine Catabolism: this compound upregulates the primary polyamine catabolic enzyme, spermidine/spermine-N1-acetyltransferase (SSAT).[4]
This dual action leads to the depletion of essential intracellular polyamine pools, thereby inhibiting cancer cell proliferation and, at sufficient concentrations, inducing programmed cell death (apoptosis).[2][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in cancer cells.
Data from Murine Ovarian Cancer Studies
This compound has been evaluated in the VDID8+ murine ovarian cancer model, which is a syngeneic, immunocompetent model using C57Bl/6J mice.[2][6] The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound IC₅₀ (µM) |
|---|---|---|
| CaOV-3 | Sensitive | ~2.5 |
| ACRP | Resistant | ~5.0 |
Data derived from in vitro studies treating ovarian adenocarcinoma cell lines for 96 hours.[2]
Table 2: In Vivo Efficacy of this compound in VDID8+ Murine Ovarian Cancer Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | % Increase in Median Survival (vs. Untreated) |
|---|---|---|---|
| Untreated Control | Vehicle | 43 | - |
| This compound | 24 mg/kg, 2x weekly for 3 weeks | 52 | 20.9% |
| Gemcitabine | 30 mg/kg, 1x weekly for 4 weeks | ~50 | ~16% |
| Topotecan | 1 mg/kg, 3x weekly for 4 weeks | ~48 | ~11% |
| This compound + Gemcitabine | Combination of above regimens | ~62 | ~44% |
| This compound + Topotecan | Combination of above regimens | ~62 | ~44% |
Data from in vivo studies using the VDID8+ murine ovarian cancer model.[2]
Table 3: Effect of this compound Combination Therapy on Tumor Burden
| Treatment Group | Key Outcome |
|---|---|
| This compound + Gemcitabine | Delayed ascites formation and decreased overall tumor burden.[2][6] |
| This compound + Topotecan | Delayed ascites formation and decreased overall tumor burden.[2][6] |
| This compound + Doxorubicin | Delayed ascites formation and decreased overall tumor burden.[4][8] |
Observations from the VDID8+ murine ovarian cancer model.[2][4][6][8]
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic Orthotopic Murine Ovarian Cancer Model
This protocol outlines a typical workflow for assessing the efficacy of this compound as a standalone agent.
-
Cell Culture:
-
Culture VDID8+ murine ovarian cancer cells (or other appropriate cell line) in standard conditions (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS at a concentration of 3.5 x 10⁶ cells/mL.
-
-
Animal Model and Tumor Implantation:
-
Use female C57Bl/6J mice, aged 6-8 weeks.
-
Inject 100 µL of the cell suspension (350,000 cells) intraperitoneally (IP) into each mouse.[2]
-
-
Treatment Groups and Administration:
-
Randomize mice into treatment and control groups (n=10 per group) three days post-injection.[2]
-
Control Group: Administer vehicle control (e.g., sterile saline) via IP injection on the same schedule as the treatment group.
-
This compound Group: Administer this compound at 24 mg/kg via IP injection. A reported effective schedule is twice weekly for three weeks, on alternating weeks.[2]
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of distress, weight loss, and ascites formation (abdominal distension).
-
Primary Endpoint: Overall survival. Record the date of death or euthanasia for each mouse. Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe ascites, moribund state).
-
Secondary Endpoints (optional):
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival distributions between groups using the log-rank test.
-
Use t-tests or ANOVA to compare secondary endpoints like tumor weight and ascites volume.
-
Experimental Workflow for Murine Studies
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Science – Panbela Therapeutics [panbela.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Overview of Assets – Panbela Therapeutics [panbela.com]
- 8. Panbela Announces Poster Presentation at American Association for Cancer Research:this compound/doxorubicin combination modulates polyamine metabolism to improve survival in murine ovarian cancer models - BioSpace [biospace.com]
Application Notes and Protocols for In Vivo Studies with Ivospemin (SBP-101)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivospemin (also known as SBP-101) is a synthetic polyamine analogue that acts as a polyamine metabolic inhibitor.[1][2][3][4] It has shown potential in preclinical and clinical studies as an anti-cancer agent, particularly for pancreatic and ovarian cancers.[3][4] These application notes provide a summary of the recommended dosage of this compound for in vivo studies based on available preclinical data, detailed experimental protocols for its use in murine cancer models, and an overview of its mechanism of action.
Mechanism of Action
This compound is a spermine analogue that disrupts the homeostasis of polyamines within cancer cells, which are essential for cell growth, proliferation, and survival.[3] Its primary mechanism of action involves the inhibition of key enzymes in the polyamine biosynthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[5] This inhibition leads to a depletion of intracellular polyamines, thereby slowing or preventing the division of cancer cells.[5] Laboratory studies indicate that this compound is preferentially taken up by pancreatic cancer cells, leading to the disruption of their polyamine metabolism.[1]
Polyamine Metabolism Pathway and this compound's Targets
The following diagram illustrates the polyamine metabolic pathway and the points of intervention by this compound.
Recommended Dosages for In Vivo Studies
The following table summarizes the dosages of this compound used in preclinical in vivo studies. Researchers should optimize the dosage based on the specific animal model and experimental design.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| C57BL/6 Mice | Ovarian Adenocarcinoma | 24 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 weeks, on alternating weeks. | [3] |
| Athymic Nude Mice | Pancreatic Cancer (BxPC-3 xenograft) | Not explicitly stated, but evaluated alone and in combination with gemcitabine and/or nab-paclitaxel. | Not explicitly stated. | Not explicitly stated. | [6] |
Note: While specific preclinical dosages for pancreatic cancer models are not publicly available, a Phase 1 clinical trial in patients with metastatic pancreatic ductal adenocarcinoma evaluated doses ranging from 0.05 mg/kg to 0.8 mg/kg administered via subcutaneous injection.[7] This information may be useful for designing initial dose-finding studies in animal models of pancreatic cancer.
Experimental Protocols
General Guidelines for Preparation and Administration of this compound
-
Formulation: For intraperitoneal administration, this compound can be dissolved in phosphate-buffered saline (PBS).[3] For subcutaneous injection, sterile saline is a suitable vehicle. The concentration of the dosing solution should be calculated based on the average weight of the animals to ensure accurate dosing volumes.
-
Storage: this compound should be stored according to the manufacturer's recommendations.
Protocol 1: In Vivo Efficacy Study in a Murine Ovarian Cancer Model
This protocol is based on a study by Holbert et al. and is intended for evaluating the efficacy of this compound as a monotherapy or in combination with other chemotherapeutic agents.
1. Animal Model:
- Female C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Implantation:
- Inject 350,000 VDID8+ syngeneic ovarian epithelial cancer cells suspended in PBS intraperitoneally into each mouse.
3. Treatment Schedule:
- Begin treatment 3 days after tumor cell injection.
- This compound Monotherapy Group: Administer 24 mg/kg this compound via intraperitoneal injection twice a week for three weeks, on alternating weeks.[3]
- Combination Therapy Group: Administer 24 mg/kg this compound as above, in combination with the desired chemotherapeutic agent (e.g., gemcitabine at 30 mg/kg, once a week for four weeks).[3]
- Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) on the same schedule.
4. Monitoring and Endpoints:
- Monitor animal health and body weight regularly.
- Measure tumor burden by monitoring for the development of ascites.
- The primary endpoint is overall survival.
Protocol 2: General Protocol for In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model
This protocol provides a general framework for assessing this compound in a more clinically relevant orthotopic pancreatic cancer model.
1. Animal Model:
- Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old.
2. Orthotopic Tumor Implantation:
- Surgically implant human pancreatic cancer cells (e.g., AsPC-1 or Pan02) into the pancreas of anesthetized mice.[8] The use of Matrigel can help to localize the tumor and improve the success rate of implantation.
3. Treatment Schedule:
- Allow tumors to establish for 7-10 days before initiating treatment.
- This compound Treatment Group: Based on available data, a starting dose range of 5-25 mg/kg administered subcutaneously or intraperitoneally, 3-5 times per week, could be considered for initial studies. Dose optimization studies are highly recommended.
- Control Group: Administer the vehicle solution on the same schedule.
4. Monitoring and Endpoints:
- Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or ultrasound) or by caliper measurements at the study endpoint.
- Monitor animal health and body weight.
- At the end of the study, euthanize the animals and collect tumors and relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow for an In Vivo Efficacy Study
Safety and Toxicology
Preclinical toxicology data for this compound in animal models are not extensively published. In clinical trials, serious visual adverse events, including retinal toxicity, have been observed in some patients receiving prolonged treatment.[7] Therefore, researchers should be aware of potential ocular toxicity and consider incorporating ophthalmologic examinations in long-term in vivo studies.
Conclusion
This compound is a promising anti-cancer agent that targets polyamine metabolism. The provided dosages and protocols offer a starting point for researchers investigating its efficacy in preclinical models of ovarian and pancreatic cancer. Careful consideration of the animal model, route of administration, and potential toxicities is crucial for the successful design and execution of in vivo studies with this compound.
References
- 1. Overview of Assets – Panbela Therapeutics [panbela.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 5. Compelling Preclinical Data On Sun BioPharma's SBP-101 Presented At The 2015 American Pancreatic Association (APA) Annual Meeting - BioSpace [biospace.com]
- 6. targetedonc.com [targetedonc.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
Ivospemin (SBP-101) Administration in Animal Studies: Application Notes and Protocols for Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Ivospemin (SBP-101) in preclinical animal studies, with a focus on its application in cancer models. This document includes a summary of its mechanism of action, available quantitative data from murine models, and detailed experimental protocols.
Introduction to this compound
This compound (SBP-101), also known as diethyl dihydroxyhomospermine, is a proprietary polyamine analogue designed to induce polyamine metabolic inhibition (PMI).[1] Polyamines are essential for cellular growth and proliferation, and their metabolism is often dysregulated in cancer cells, making it a promising therapeutic target.[2][3] this compound has shown efficacy in slowing tumor progression in both in vitro and in vivo models of pancreatic and ovarian cancer.[3][4] Clinical trials have also demonstrated encouraging results in patients with pancreatic ductal adenocarcinoma.[1] The primary route of administration for this compound in both preclinical and clinical settings is via injection, including subcutaneous delivery.[5]
Mechanism of Action
This compound functions as a spermine analogue.[3] Its primary mechanism of action involves the disruption of polyamine homeostasis within cancer cells. It achieves this by inhibiting two key enzymes in the polyamine biosynthesis pathway: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[3] This inhibition leads to a reduction in the intracellular concentrations of polyamines, which in turn slows or prevents the ability of cancer cells to grow and divide.[3] Additionally, the accumulation of polyamine analogues like this compound can stimulate the catabolism of natural polyamines.[1]
Signaling Pathway
The following diagram illustrates the polyamine metabolic pathway and the points of inhibition by this compound.
Data Presentation
The following tables summarize the available quantitative data from preclinical animal studies involving this compound administration.
Table 1: Efficacy of Subcutaneous this compound in Murine Ovarian Cancer Model (VDID8+)
| Treatment Group | Dosing Regimen | Median Survival (days) | % Increase in Median Survival | Reference |
| Control | - | 46 | - | [3] |
| This compound (SBP-101) | 24 mg/kg, 3x/week, alternating weeks | 65.5 | 42.4% | [3] |
| This compound (SBP-101) | 6 mg/kg, 3x/week, alternating weeks | 62 | 34.8% | [3] |
Note: While the prompt focuses on subcutaneous injection, some preclinical studies have utilized intraperitoneal administration. The following data is from a study where this compound was administered intraperitoneally but provides valuable insight into its in vivo activity.
Table 2: Efficacy of Intraperitoneal this compound in Combination Therapy in Murine Ovarian Cancer Model (VDID8+)
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Control | Reference |
| Control | 43 | - | |
| This compound Monotherapy | 52 | 20.9% | |
| Gemcitabine + this compound | ~62 | ~44.2% | |
| Topotecan + this compound | ~62 | ~44.2% |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Cmax | Tmax | AUC | Reference |
| N/A | Subcutaneous | N/A | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific pharmacokinetic data from preclinical subcutaneous studies are not currently available in the public domain. Clinical studies have reported measurable Cmax and Tmax values.[6]
Experimental Protocols
General Protocol for Subcutaneous Administration of this compound in Mice
This protocol is a generalized procedure based on standard practices for subcutaneous injections in rodents and available information on this compound. Researchers should adapt this protocol based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (SBP-101)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Based on information from intraperitoneal studies, this compound is soluble in PBS.
-
Calculate the required amount of this compound based on the desired dose (e.g., 24 mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound in sterile PBS to a final concentration that allows for an injection volume of approximately 100-200 µL per mouse. For example, for a 25g mouse receiving a 24 mg/kg dose, the total dose is 0.6 mg. To administer this in 100 µL, the solution concentration would need to be 6 mg/mL.
-
Ensure the solution is fully dissolved and clear before administration.
-
-
Animal Handling and Injection Site Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the mouse.
-
The preferred site for subcutaneous injection is the scruff of the neck or the flank.
-
Swab the injection site with 70% ethanol.
-
-
Subcutaneous Injection:
-
Create a "tent" of skin at the injection site by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage.
-
Monitor the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic toxicity.
-
Follow the approved experimental and animal welfare monitoring protocols.
-
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a murine cancer model.
Conclusion
This compound is a promising polyamine metabolic inhibitor with demonstrated anti-cancer activity in preclinical models. Its administration via subcutaneous injection is a key aspect of its development. While specific preclinical pharmacokinetic data for the subcutaneous route are not publicly available, the provided dosing and efficacy information from murine ovarian cancer models, along with the generalized administration protocol, offer a solid foundation for researchers. Further studies are warranted to fully elucidate its pharmacokinetic profile following subcutaneous administration and to explore its therapeutic potential in a broader range of cancer types.
References
- 1. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. panbela.com [panbela.com]
Application Notes and Protocols: Investigating Ivospemin in Combination with Gemcitabine and Nab-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) presents a significant therapeutic challenge with a historically poor prognosis. The combination of gemcitabine and nab-paclitaxel is a standard-of-care chemotherapy regimen for this disease.[1][2] Current research is focused on improving outcomes by incorporating novel targeted agents. Ivospemin (formerly SBP-101) is an investigational proprietary polyamine analogue designed to induce polyamine metabolic inhibition.[3][4] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. Laboratory studies indicate that this compound is preferentially taken up by pancreatic cancer cells, where it disrupts polyamine metabolism, leading to programmed cell death (apoptosis).[5][6] This document provides a detailed overview of the scientific rationale, clinical data, and key protocols for studying the combination of this compound with gemcitabine and nab-paclitaxel.
Scientific Rationale and Mechanism of Action
The therapeutic strategy of combining this compound with gemcitabine and nab-paclitaxel is built on distinct yet potentially synergistic mechanisms of action that target cancer cells through multiple pathways.
2.1 this compound: Polyamine Metabolic Inhibition this compound functions as a polyamine analogue. Its structure allows it to accumulate in pancreatic acinar cells.[6] Once inside the cancer cell, it disrupts the delicate balance of polyamine metabolism by inhibiting key enzymes in the biosynthesis pathway, such as ornithine decarboxylase 1 (ODC1) and S-adenosylmethionine decarboxylase 1 (AMD1).[6] This inhibition depletes the intracellular pools of essential polyamines (like spermidine and spermine), which are critical for cell division and growth, ultimately triggering apoptosis.[6][7]
2.2 Gemcitabine and Nab-Paclitaxel: Standard Chemotherapy
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis, thereby killing rapidly dividing cells.[2]
-
Nab-paclitaxel: A solvent-free, albumin-bound formulation of paclitaxel. It works by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][8] The albumin-based formulation is hypothesized to increase paclitaxel delivery to tumors.[8]
2.3 Synergistic Interaction A key aspect of the gemcitabine and nab-paclitaxel combination is a synergistic anti-tumor effect. Preclinical studies have shown that nab-paclitaxel can increase the concentration of gemcitabine within tumors. This is achieved by reducing the levels of cytidine deaminase (CDA), the primary enzyme responsible for metabolizing and inactivating gemcitabine.[8][9] This enhanced efficacy provides a strong foundation for the chemotherapy backbone of the triple-combination therapy.
Clinical and Preclinical Data Summary
The combination of this compound with gemcitabine and nab-paclitaxel has been evaluated in both preclinical and clinical settings, showing promising signals of efficacy.
3.1 Preclinical Evidence In vitro studies using pancreatic, lung, and ovarian adenocarcinoma cell lines have shown that this compound decreases cell viability by modulating polyamine enzymes and reducing intracellular polyamine levels.[7] In vivo murine models of ovarian cancer also demonstrated that this compound could significantly decrease tumor burden and improve survival.[7] These foundational studies supported the progression of this compound into clinical trials for mPDAC.
3.2 Clinical Trial Data A Phase 1a/1b clinical trial (NCT03412799) evaluated the safety, efficacy, and pharmacokinetics of this compound administered with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.[10][11] The study enrolled 50 subjects across dose-escalation and expansion cohorts.[10][12] The results from the evaluable patient population demonstrated encouraging anti-tumor activity.
Table 1: Efficacy Results from Phase 1a/1b Combination Study (Cohorts 4 and 1b)
| Efficacy Endpoint | Result (N=29) | Citation(s) |
|---|---|---|
| Best Overall Response | ||
| Complete Response (CR) | 3% (1 patient) | [10] |
| Partial Response (PR) | 45% (13 patients) | [10] |
| Stable Disease (SD) | 34% (10 patients) | [10] |
| Progressive Disease (PD) | 17% (5 patients) | [10] |
| Objective Response Rate (ORR) | 48% | [3][13][14] |
| Median Progression-Free Survival (PFS) | 6.5 months | [10] |
| Median Overall Survival (OS) | 14.6 months (final data) |[4][10][13] |
Note: One subject did not have post-baseline scans with RECIST tumor assessments.[10]
These results compare favorably to historical data for gemcitabine and nab-paclitaxel alone and provided the rationale for a larger, randomized trial.[3][4]
Experimental Protocols and Application Notes
4.1 Protocol 1: Representative In Vitro Chemo-Combination Assay
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with gemcitabine and nab-paclitaxel on pancreatic cancer cell viability.
Materials:
-
Pancreatic ductal adenocarcinoma cell lines (e.g., PANC-1, MiaPaCa-2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, Gemcitabine, Nab-paclitaxel stock solutions.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, gemcitabine, and nab-paclitaxel individually and in combination ratios. A fixed-ratio combination design is often employed.
-
Treatment: Remove the overnight culture medium and add fresh medium containing the single agents or drug combinations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the treated plates for a defined period, typically 72 to 96 hours, to allow for the drugs to exert their effects.[7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle-control wells to determine the percentage of cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
4.2 Protocol 2: ASPIRE Phase 3 Clinical Trial Design (NCT05254171)
Objective: To evaluate the efficacy and safety of this compound in combination with gemcitabine and nab-paclitaxel compared to placebo with gemcitabine and nab-paclitaxel in previously untreated mPDAC patients.[1][15]
Study Design: A global, randomized, double-blind, placebo-controlled clinical trial.[4][13][15]
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with histologically or cytologically confirmed, previously untreated metastatic pancreatic ductal adenocarcinoma.[11][15][16]
-
Target Enrollment: Approximately 600 patients.[15]
Treatment Arms:
-
Experimental Arm: this compound + Gemcitabine + Nab-paclitaxel.[15]
-
Control Arm: Placebo + Gemcitabine + Nab-paclitaxel.[15]
Dosing and Administration:
-
Standard of Care: Gemcitabine and nab-paclitaxel are administered intravenously on Days 1, 8, and 15 of each 28-day cycle.[17]
-
Investigational Drug: this compound or a matching placebo is administered.
Endpoints:
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response, and Quality of Life measures.[1][15]
-
Exploratory Endpoints: Compare effects on blood levels of CA 19-9 and circulating tumor DNA (ctDNA).[1][15]
Safety Monitoring: An independent Data Safety Monitoring Board (DSMB) periodically reviews safety data to ensure patient welfare.[3][13]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. biospace.com [biospace.com]
- 4. Panbela Announces First Patients Enrolled in Europe for ASPIRE Trial Studying this compound (SBP-101) in Combination with Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - BioSpace [biospace.com]
- 5. Overview of Assets – Panbela Therapeutics [panbela.com]
- 6. Science – Panbela Therapeutics [panbela.com]
- 7. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Trials – Panbela Therapeutics [panbela.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study of SBP-101 Combined With Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer [clin.larvol.com]
- 13. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 14. biospace.com [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Nab-Paclitaxel and Gemcitabine as First-line Treatment of Advanced or Metastatic Cholangiocarcinoma: A Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Ivospemin's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivospemin (also known as SBP-101) is a proprietary polyamine analogue developed as a therapeutic agent for various cancers, including pancreatic and ovarian cancer.[1][2][3] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[1] this compound's primary mechanism of action involves the inhibition of polyamine metabolism.[4][5] The compound is taken up by cancer cells and disrupts the normal biosynthesis and function of polyamines, leading to a reduction in cell viability and the induction of programmed cell death (apoptosis).[1][5] Laboratory studies have shown that this compound treatment can lead to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
This application note provides a detailed set of protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. The described methods include a metabolic activity assay for determining overall cell viability (MTT assay), a flow cytometry-based assay for quantifying apoptosis (Annexin V/PI staining), and a luminescence-based assay for measuring the activity of key apoptotic enzymes (Caspase-3/7 assay).
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a polyamine analogue to disrupt polyamine homeostasis, which is critical for rapidly proliferating cancer cells. This disruption leads to cellular stress, triggering the intrinsic apoptotic pathway, characterized by the activation of executioner caspases and subsequent cell death.
Caption: Simplified pathway of this compound action in a cancer cell.
Experimental Workflow Overview
The comprehensive assessment of this compound's effect on cell viability involves a multi-assay approach. The workflow begins with cell preparation and treatment, followed by three distinct assays to measure metabolic activity, apoptosis, and caspase activation.
Caption: Experimental workflow for assessing cell viability.
Experimental Protocols
This protocol measures cell viability by assessing the metabolic activity of cells.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at ~500 x g for 5 minutes.[10]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[12]
-
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[13]
-
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Include wells with medium only for background measurement.
-
Treatment: Treat cells with this compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[13]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Presentation and Interpretation
Quantitative data from the assays should be organized for clear interpretation and comparison. The results can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and confirm its mechanism of action.
Table 1: Hypothetical Results of this compound Treatment on a Cancer Cell Line
| Assay | Parameter Measured | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| MTT Assay | % Cell Viability (relative to control) | 100% | 75.2% | 48.9% | 21.5% |
| Annexin V/PI Assay | % Early Apoptotic Cells (Annexin V+/PI-) | 2.1% | 15.8% | 35.4% | 46.7% |
| Annexin V/PI Assay | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 1.5% | 5.3% | 18.9% | 33.2% |
| Caspase-Glo® 3/7 | Caspase Activity (Fold change vs. control) | 1.0 | 4.5 | 12.8 | 20.1 |
-
Interpretation: The data presented in the table would suggest that this compound reduces cell viability in a dose-dependent manner. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, appears to be approximately 5 µM based on the MTT assay. The increase in the percentage of Annexin V positive cells and the significant rise in caspase-3/7 activity strongly indicate that this compound induces cell death primarily through the apoptotic pathway.
References
- 1. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Panbela Announces First Patient Enrolled in South Korea for ASPIRE Trial Studying this compound (SBP-101) in Combination with Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - BioSpace [biospace.com]
- 4. Overview of Assets – Panbela Therapeutics [panbela.com]
- 5. Science – Panbela Therapeutics [panbela.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for Measuring Changes in Polyamine Levels Following Ivospemin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (SBP-101) is a synthetic polyamine analogue that acts as a potent inhibitor of polyamine metabolism, a pathway frequently dysregulated in cancer.[1][2] Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, proliferation, and differentiation.[3] Cancer cells often exhibit elevated polyamine levels to sustain their rapid proliferation.[3]
This compound exerts its anti-neoplastic effects by targeting key enzymes in the polyamine metabolic pathway. It inhibits the biosynthetic enzymes ornithine decarboxylase (ODC1) and S-adenosylmethionine decarboxylase (AMD1), which are critical for the production of putrescine and the subsequent synthesis of spermidine and spermine.[1] Furthermore, this compound has been shown to upregulate the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), which facilitates the breakdown and excretion of polyamines.[4] This dual mechanism of action leads to a significant depletion of intracellular polyamine pools, thereby inhibiting cancer cell growth and enhancing the efficacy of chemotherapeutic agents.[3][5]
These application notes provide detailed protocols for the quantification of intracellular polyamine levels in biological samples following treatment with this compound. The accurate measurement of these changes is crucial for understanding the pharmacodynamic effects of this compound and for the development of novel cancer therapeutics targeting the polyamine pathway.
Data Presentation
The following tables summarize the quantitative changes in polyamine levels observed after treatment with this compound (SBP-101) in preclinical cancer models.
Table 1: Effect of this compound (SBP-101) on Intracellular Polyamine Levels in Ovarian Cancer Cells in vitro
| Polyamine | Control (pmol/mg protein) | This compound (10 µM) (pmol/mg protein) | % Decrease |
| Putrescine | Data not specified | Decreased | Data not specified |
| Spermidine | Data not specified | Decreased | Data not specified |
| Spermine | Data not specified | No significant change | Data not specified |
Source: Adapted from Holbert, C.E., et al. (2022).[5] Note: While the study reported a decrease in putrescine and spermidine, specific quantitative values for the in vitro experiments were not provided in the primary text.
Table 2: Effect of this compound (SBP-101) on Polyamine Levels in Ascites Fluid of a Murine Ovarian Cancer Model in vivo
| Polyamine | Control | This compound (24 mg/kg) | p-value |
| Putrescine | No significant difference | No significant difference | > 0.05 |
| Spermidine | Data not specified | Significantly decreased | 0.008 |
| Spermine | Data not specified | Decreased | 0.0534 |
| Total Polyamines | Data not specified | Significantly decreased | 0.014 |
Source: Adapted from Holbert, C.E., et al. (2022).[5] The study reported significant reductions in spermidine and total polyamine levels in the ascites of mice treated with SBP-101.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for measuring changes in polyamine levels.
Caption: this compound's Mechanism of Action on Polyamine Metabolism.
Caption: Experimental Workflow for Polyamine Quantification.
Experimental Protocols
The following are detailed protocols for the key experiments involved in measuring changes in polyamine levels after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., pancreatic, ovarian adenocarcinoma cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same amount of solvent used for the this compound stock solution to fresh culture medium.
-
Treatment Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Lysis and Protein Quantification (Bradford Assay)
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well or dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total cellular protein.
-
Bradford Assay:
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0.1 to 1.0 mg/mL).
-
Add a small volume (e.g., 5 µL) of each standard and the unknown protein samples to separate wells of a 96-well microplate.
-
Add the Bradford reagent to each well and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.
-
Determine the protein concentration of the cell lysates from the standard curve. This value will be used to normalize the polyamine levels.
-
Protocol 3: Polyamine Extraction and Quantification by High-Performance Liquid Chromatography (HPLC)
-
Acid Precipitation: To an aliquot of the cell lysate (containing a known amount of protein), add an equal volume of cold 10% trichloroacetic acid (TCA).
-
Incubation and Centrifugation: Incubate on ice for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: The supernatant contains the acid-soluble polyamines.
-
Derivatization:
-
The free amine groups of polyamines are derivatized to allow for fluorescent detection. A common method is dansylation.
-
To the supernatant, add a solution of dansyl chloride in acetone and a saturated sodium carbonate solution to create an alkaline pH.
-
Incubate the mixture in the dark at room temperature overnight.
-
Add proline to quench the reaction by reacting with excess dansyl chloride.
-
Extract the dansylated polyamines with a solvent like toluene.
-
Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent for HPLC injection (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the separated dansylated polyamines using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm).
-
Prepare and run standards of known concentrations of putrescine, spermidine, and spermine to create a standard curve for quantification.
-
-
Data Analysis:
-
Identify and quantify the polyamine peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Normalize the polyamine concentrations to the total protein content of the cell lysate (e.g., pmol of polyamine per mg of protein).
-
By following these protocols, researchers can accurately measure the changes in intracellular polyamine levels induced by this compound treatment, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Assets – Panbela Therapeutics [panbela.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-Tumor Activity of Ivospemin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (SBP-101) is a proprietary synthetic polyamine analogue demonstrating promising anti-tumor activity in preclinical and clinical settings. Unlike conventional chemotherapeutics, this compound's primary mechanism of action is the disruption of polyamine metabolism, a pathway frequently dysregulated in cancer and critical for cell growth, proliferation, and survival.[1][2] This document provides detailed protocols for a suite of in vitro and in vivo assays to effectively evaluate the anti-tumor efficacy of this compound.
Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for various cellular processes.[1] Cancer cells exhibit an elevated demand for polyamines to sustain their rapid proliferation. This compound exerts its anti-tumor effects by competing with natural polyamines for cellular uptake and by modulating the key enzymes involved in polyamine homeostasis.[3][4] Specifically, this compound has been shown to decrease the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and increase the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[3][4] This dual action leads to the depletion of intracellular polyamine pools, ultimately inhibiting cancer cell growth and promoting apoptosis.[4]
Polyamine Metabolism and this compound's Mechanism of Action
The following diagram illustrates the polyamine metabolic pathway and the points of intervention by this compound.
Caption: this compound's dual mechanism of action on the polyamine pathway.
Data Presentation: Quantitative Analysis of this compound's Anti-Tumor Activity
In Vitro Efficacy
Table 1: IC50 Values of this compound in Human Ovarian Adenocarcinoma Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound 96h IC50 (µM) | Reference |
| A2780 | Sensitive | 3.24 | [1] |
| OV90 | Moderately Resistant | 2.87 | [1] |
| ACRP | Resistant | 0.95 | [1] |
| CaOV-3 | Sensitive | 1.89 | [1] |
Table 2: Effect of this compound on Polyamine Pathway Enzymes and Intracellular Polyamine Levels
| Cell Line | Treatment | ODC Activity (% of Control) | SSAT Activity (% of Control) | Intracellular Spermidine (% of Control) | Intracellular Spermine (% of Control) | Reference |
| Ovarian Cancer (VDID8+) | This compound | Data not available | Data not available | Decreased | Decreased | [3] |
| Pancreatic Cancer | This compound | Decreased | Increased | Decreased | Decreased | [4] |
| Multiple Myeloma | This compound (10 µM) | Data not available | Data not available | Data not available | Data not available | [5] |
In Vivo Efficacy
Table 3: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model (VDID8+)
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Control | Reference |
| Control | 43 | - | [6] |
| This compound | 52 | 20.9% | [6] |
| This compound + Gemcitabine | ~62 | ~44.2% | [6] |
| This compound + Topotecan | ~62 | ~44.2% | [6] |
Experimental Protocols
The following diagram provides a general workflow for evaluating the anti-tumor activity of this compound.
Caption: Preclinical evaluation workflow for this compound.
In Vitro Assays
This assay measures the metabolic capacity of cells as an indicator of viability.[1][7]
-
Materials:
-
Cancer cell lines (e.g., ovarian, pancreatic)
-
96-well clear-bottom black plates
-
Complete culture medium
-
This compound stock solution
-
CellTiter-Blue® Reagent (Promega)
-
Plate-reading fluorometer
-
-
Protocol:
-
Seed 2 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include untreated control wells.
-
Incubate the plate for 96 hours under standard cell culture conditions.[1]
-
Add 20 µL of CellTiter-Blue® Reagent to each well.[1]
-
Incubate for 1-4 hours at 37°C, protected from light.[7]
-
Measure fluorescence at 560nm (excitation) and 590nm (emission) using a plate reader.[7]
-
Calculate cell viability as a percentage relative to untreated cells and determine the IC50 value.
-
This protocol allows for the quantification of intracellular polyamine levels.[8]
-
Materials:
-
Treated and untreated cancer cells
-
Perchloric acid (PCA)
-
Dansyl chloride solution
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
-
Protocol:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Lyse the cells by adding ice-cold 0.2 M PCA.
-
Centrifuge to pellet the protein and collect the supernatant.
-
To an aliquot of the supernatant, add dansyl chloride solution and proline to stop the reaction.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system. Use an excitation wavelength of 340 nm and an emission wavelength of 450 nm for detection.[8]
-
Quantify polyamine levels by comparing peak areas to those of known standards.
-
This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.[9][10][11]
-
Materials:
-
Cell lysates from treated and untreated cells
-
[1-¹⁴C]-L-ornithine
-
Pyridoxal-5-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Scintillation vials with center wells
-
Filter paper
-
Hyamine hydroxide or NaOH
-
Sulfuric acid
-
Liquid scintillation counter
-
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Place a filter paper soaked with hyamine hydroxide or NaOH in the center well of a scintillation vial.
-
In the bottom of the vial, prepare the reaction mixture containing Tris-HCl buffer, PLP, DTT, cell lysate, and [1-¹⁴C]-L-ornithine.
-
Seal the vials and incubate at 37°C for 30-60 minutes.[10]
-
Stop the reaction by injecting sulfuric acid into the reaction mixture, avoiding the center well.
-
Incubate for an additional 30 minutes to allow for the trapping of released ¹⁴CO₂ by the filter paper.[10]
-
Remove the filter paper and place it in a new scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as nmol of CO₂ released per minute per mg of protein.[10]
-
This assay spectrophotometrically measures SSAT activity by detecting the reaction of the free sulfhydryl group of CoASH with 4,4'-dithiopyridine.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Spermidine or spermine
-
Acetyl-CoA
-
4,4'-dithiopyridine (DTDP)
-
Tris-HCl buffer
-
Spectrophotometer
-
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Prepare a reaction mixture containing Tris-HCl buffer, DTDP, and the cell lysate.
-
Initiate the reaction by adding spermidine/spermine and acetyl-CoA.
-
Continuously monitor the increase in absorbance at 324 nm at room temperature.
-
Calculate SSAT activity based on the rate of change in absorbance, using a molar extinction coefficient of 19,800 M⁻¹cm⁻¹.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Materials:
-
Treated and untreated cells (1-5 x 10⁵)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[2][15][16]
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry, acquiring data on a linear scale.
-
In Vivo Assays
This model is used to evaluate the in vivo efficacy of this compound against pancreatic tumors.[17][18][19]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human pancreatic cancer cells (e.g., AsPC-1, PANC-1)
-
Matrigel (optional)
-
Surgical instruments
-
This compound formulation for injection
-
-
Protocol:
-
Subcutaneously inject human pancreatic cancer cells into the flank of immunocompromised mice.[19]
-
Once tumors reach a specific size, excise them and cut them into small blocks.
-
Anesthetize a new cohort of mice and, through a small abdominal incision, implant a tumor block into the pancreas.[19]
-
Alternatively, inject a suspension of cancer cells mixed with Matrigel directly into the pancreas.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via subcutaneous injection) according to the desired dosing schedule.[20] The control group should receive a vehicle control.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
This model recapitulates the development of malignant ascites, a common feature of advanced ovarian cancer.[20][21][22]
-
Materials:
-
Immunocompromised or syngeneic mice (e.g., C57BL/6J for ID8 cells)
-
Ovarian cancer cells (e.g., VDID8+)
-
This compound formulation for injection
-
-
Protocol:
-
Inject ovarian cancer cells intraperitoneally into the mice.[20]
-
Monitor the mice for the development of ascites, which can be assessed by abdominal distension and an increase in body weight.[23]
-
Once ascites is evident, randomize the mice into treatment and control groups.
-
Administer this compound according to the planned dosing regimen.
-
Monitor survival as the primary endpoint.
-
At the time of euthanasia, collect and measure the volume of ascitic fluid.
-
The ascitic fluid can be further analyzed for polyamine content and cellular composition.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's anti-tumor activity. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and key enzymatic activities in the polyamine pathway, researchers can gain a thorough understanding of its mechanism of action. Furthermore, the described in vivo models are crucial for validating the therapeutic potential of this compound in a more physiologically relevant context. These detailed methodologies will aid researchers, scientists, and drug development professionals in advancing the study of this promising anti-cancer agent.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real-research.com [real-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Syngeneic murine ovarian cancer model reveals that ascites enriches for ovarian cancer stem-like cells expressing membrane GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Humanized Mouse Model of Ovarian Cancer Recapitulates Patient Solid Tumor Progression, Ascites Formation, and Metastasis | PLOS One [journals.plos.org]
- 22. Ascites Volumes and the Ovarian Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Ivospemin in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivospemin (SBP-101) is a novel small molecule and polyamine metabolic inhibitor currently under investigation for the treatment of various cancers, including metastatic pancreatic ductal adenocarcinoma and ovarian cancer.[1][2] As a synthetic analogue of spermine, this compound disrupts the delicate balance of polyamines essential for cell growth, proliferation, and survival in cancer cells.[2][3][4] Preclinical studies in traditional 2D cell cultures and in vivo animal models have demonstrated its potential to slow tumor progression and enhance the efficacy of standard chemotherapies.[2][5]
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to conventional 2D cell cultures.[6][7][8] These models mimic key aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics.[7][9] This document provides detailed application notes and protocols for the proposed use of this compound in 3D tumor spheroid models to assess its efficacy and mechanism of action in a more physiologically relevant context.
Mechanism of Action of this compound
This compound functions as a polyamine analogue. Polyamines, such as spermidine and spermine, are small, positively charged molecules crucial for numerous cellular processes, including DNA stabilization, gene transcription, and cell cycle progression. Cancer cells exhibit a high demand for polyamines to sustain their rapid proliferation.[2][5]
This compound is thought to exert its anticancer effects through a multi-faceted mechanism:
-
Competitive Uptake: this compound competes with natural polyamines for uptake into cancer cells.[2]
-
Inhibition of Polyamine Biosynthesis: It inhibits key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1), leading to a reduction in intracellular polyamine levels.[4][5]
-
Induction of Polyamine Catabolism: It can stimulate the catabolism of existing polyamines.[2][4]
-
Disruption of Critical Cellular Functions: By replacing natural polyamines without fulfilling their biological roles, this compound disrupts essential cellular processes, ultimately leading to cell growth inhibition and apoptosis.[2][4]
Caption: Proposed mechanism of action of this compound in cancer cells.
Application of this compound in 3D Tumor Spheroid Models
The use of 3D tumor spheroid models is proposed to evaluate the efficacy of this compound in a setting that more closely mimics an in vivo tumor. Key applications include:
-
Assessing Tumor Penetration and Efficacy: To determine the ability of this compound to penetrate the dense structure of a tumor spheroid and exert its cytotoxic or cytostatic effects on cells in different layers (proliferative outer layer vs. quiescent/necrotic core).
-
Evaluating Combination Therapies: To investigate the synergistic or additive effects of this compound when combined with standard-of-care chemotherapies, such as gemcitabine and nab-paclitaxel, in a 3D context.[1][10]
-
Investigating Mechanisms of Resistance: To study potential resistance mechanisms to this compound that may arise due to the unique microenvironment of a 3D tumor model.
-
Modeling Tumor Invasion: To assess the impact of this compound on the invasive properties of cancer cells originating from a tumor spheroid.
Experimental Protocols
The following are detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniformly sized tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, ovarian)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 to 5,000 cells per 100 µL, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Established 3D tumor spheroids in a ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Multi-channel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
After 3-5 days of spheroid formation, carefully add 100 µL of the this compound-containing medium or vehicle control to each well, resulting in a final volume of 200 µL.
-
Incubate the treated spheroids for the desired treatment duration (e.g., 72-96 hours).
-
The medium can be changed every 2-3 days by carefully aspirating 100 µL of the old medium and replacing it with 100 µL of fresh medium containing the appropriate concentration of this compound or vehicle.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Assets – Panbela Therapeutics [panbela.com]
- 4. Science – Panbela Therapeutics [panbela.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Clinical Trials – Panbela Therapeutics [panbela.com]
Application Notes and Protocols for Studying Platinum-Resistant Ovarian Cancer with Ivospemin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-resistant ovarian cancer presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Ivospemin (SBP-101), a spermine analogue, has emerged as a promising agent in this context. These application notes provide a comprehensive guide to utilizing this compound for investigating platinum-resistant ovarian cancer, detailing its mechanism of action, experimental protocols, and relevant data.
This compound functions as a polyamine metabolism modulator. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[1][2] this compound exerts its effects by depressing the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and inducing the polyamine catabolic enzyme spermidine/spermine-N1-acetyltransferase (SSAT).[3][4] This dual action leads to the depletion of intracellular polyamine pools, thereby inhibiting cancer cell growth. Notably, this compound has demonstrated efficacy in both platinum-sensitive and platinum-resistant ovarian cancer cell lines, as well as in preclinical murine models.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various ovarian adenocarcinoma cell lines, including those with resistance to cisplatin.
Table 1: In Vitro Efficacy of this compound in Human Ovarian Adenocarcinoma Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound 96h IC50 (µM)[1] | Cisplatin 48h IC50 (µM)[1] |
| CaOV-3 | Sensitive | 2.56 | 4.24 |
| A2780 | Sensitive | 0.95 | 5.21 |
| OV90 | Resistant | 3.24 | 14.13 |
| ACRP | Resistant | 1.41 | 28.42 |
Table 2: In Vivo Efficacy of this compound in Combination with Doxorubicin in a VDID8+ Murine Ovarian Cancer Model
| Treatment Group | Median Lifespan Increase over Control | Reference |
| This compound (24 mg/kg) + Doxorubicin (1 mg/kg) | 35% increase over doxorubicin alone | [1] |
| This compound (24 mg/kg) + Sub-clinical Doxorubicin (0.5 mg/kg) | 20% increase in median lifespan | [1] |
Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the polyamine metabolic pathway. The following diagram illustrates the key steps in this pathway and the points of intervention by this compound.
References
- 1. OVCAR-3 cell culture & gene editing tips | Ubigene [ubigene.us]
- 2. MTT assay based inhibition analysis of A2780 cells proliferation using Mollugo nudicaulis Lam. extract with CXCR4 and HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variable susceptibility of ovarian cancer cells to non-thermal plasma-activated medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting Ivospemin solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Ivospemin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as SBP-101, is a polyamine analogue.[1][2] Its primary mechanism of action is the inhibition of polyamine biosynthesis, a critical pathway for cell growth and proliferation.[3][4] this compound specifically targets and inhibits two key enzymes in this pathway: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[3] By disrupting polyamine metabolism, this compound can slow or prevent the growth of cancer cells.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Reports indicate a solubility of up to 20 mg/mL in DMSO with the aid of ultrasonication. It is sparingly soluble in aqueous solutions like PBS and cell culture media, which can lead to precipitation if not prepared correctly.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
A common challenge encountered when working with this compound is its tendency to precipitate when diluted from a DMSO stock solution into aqueous media for in vitro assays. The following guide provides a systematic approach to troubleshoot and prevent these solubility issues.
Problem: My this compound solution becomes cloudy or forms a precipitate when I dilute my DMSO stock in cell culture medium or PBS.
This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment. The dramatic change in solvent polarity can cause the compound to "crash out" or precipitate.[5]
Root Cause Analysis and Solutions
Below is a workflow to diagnose and resolve this compound precipitation issues.
Caption: A stepwise guide to troubleshooting this compound precipitation during experimental setup.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which is a critical first step for reproducible in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Gentle warming in a 37°C water bath can also aid dissolution.
-
-
Sterilization (Optional): If required for your specific assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Concentrations for Cell-Based Assays
This protocol provides a method for diluting the DMSO stock solution into cell culture medium while minimizing the risk of precipitation. A common final concentration range for this compound in cell-based assays is 1 µM to 10 µM.[6]
Key Principle: Perform serial dilutions and ensure the final concentration of DMSO in the cell culture is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]
Procedure:
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your 10 mM this compound stock solution in cell culture medium. For example, to make a 100 µM working stock, dilute the 10 mM stock 1:100 in pre-warmed medium.
-
Vortex or gently invert the tube immediately after adding the stock to ensure rapid and thorough mixing.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.
-
For example, to achieve a final concentration of 5 µM in a well containing 1 mL of media, add 50 µL of the 100 µM intermediate stock.
-
Gently swirl the plate to ensure even distribution.
-
-
Control Wells: Prepare control wells that include the same final concentration of DMSO as the experimental wells to account for any solvent effects.
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 20 mg/mL | May require ultrasonication for complete dissolution. |
| Aqueous Buffers (PBS, Media) | Sparingly Soluble | Prone to precipitation, especially at higher concentrations. |
Signaling Pathway
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound exerts its anti-proliferative effects by targeting the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and survival.[4] Cancer cells often have a dysregulated polyamine metabolism and are highly dependent on this pathway. This compound acts as a polyamine analogue to disrupt this process.
The diagram below illustrates the key steps in the polyamine biosynthesis pathway and indicates the points of inhibition by this compound.
Caption: this compound inhibits ODC and AMD1, key enzymes in polyamine synthesis.
References
- 1. Overview of Assets – Panbela Therapeutics [panbela.com]
- 2. Panbela Announces First Patient Enrolled in South Korea for ASPIRE Trial Studying this compound (SBP-101) in Combination with Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - BioSpace [biospace.com]
- 3. Science – Panbela Therapeutics [panbela.com]
- 4. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Ivospemin Technical Support Center: Optimizing Treatment Duration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the treatment duration of Ivospemin (SBP-101), a polyamine analogue that functions as a polyamine metabolic inhibitor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate the design and execution of experiments aimed at determining maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a spermine analogue that disrupts polyamine metabolism, which is often dysregulated in cancer cells and is crucial for their proliferation and survival.[1] Its primary mechanism involves the inhibition of key enzymes in the polyamine biosynthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[2] This inhibition leads to a reduction in intracellular concentrations of polyamines, thereby slowing or preventing cancer cell growth.[2] Additionally, as a polyamine analogue, this compound can compete with natural polyamines for cellular uptake and may induce polyamine catabolism.[3]
Q2: Are there any established biomarkers to monitor this compound's therapeutic effect and guide treatment duration?
A2: While specific, validated biomarkers for optimizing this compound treatment duration are still under investigation, the monitoring of polyamine levels in biological samples is a rational approach. Elevated levels of polyamines and their metabolites in urine and plasma have been associated with cancer progression and could serve as potential biomarkers for treatment response.[4][5] For instance, a dose-dependent reduction in urinary putrescine levels has been observed with the ODC inhibitor DFMO, suggesting a similar approach could be applicable to this compound.[6] Researchers can monitor levels of putrescine, spermidine, and spermine, as well as acetylated polyamines like N1,N12-diacetylspermine, in plasma, urine, or tumor tissue to assess the biological activity of this compound.[4][5]
Q3: What are the known mechanisms of resistance to polyamine analogues like this compound?
A3: Resistance to polyamine analogues can arise through various compensatory mechanisms within the polyamine metabolic pathway.[1][3] These can include the upregulation of polyamine biosynthesis enzymes that are not targeted by the specific analogue, or alterations in the polyamine transport system, affecting drug uptake.[3][4] The development of resistance underscores the importance of monitoring polyamine levels throughout treatment to detect any rebound and adjust treatment strategies accordingly.
Q4: What preclinical and clinical data are available regarding this compound dosing and duration?
A4: Preclinical studies in murine ovarian cancer models have utilized dosing schedules such as 24 mg/kg of this compound administered intraperitoneally twice a week for three weeks, in alternating weeks.[2] Early phase clinical trials in metastatic pancreatic ductal adenocarcinoma have explored various dose-escalation schemes, with doses ranging from 0.05 mg/kg to 0.8 mg/kg administered subcutaneously on different schedules.[7] These studies provide a starting point for designing experiments to investigate optimal treatment duration, with efficacy endpoints such as tumor growth inhibition and survival being key readouts.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a reference for experimental design.
Table 1: Preclinical Dosing of this compound in a Murine Ovarian Cancer Model [2]
| Parameter | Value |
| Animal Model | C57Bl/6J mice with VDID8+ syngeneic ovarian epithelial cancer cells |
| This compound Dose | 24 mg/kg |
| Route of Administration | Intraperitoneal |
| Dosing Schedule | Twice a week for 3 weeks, on alternating weeks |
| Efficacy Endpoint | Increased median survival |
Table 2: Phase 1 Monotherapy Clinical Trial of this compound in Metastatic Pancreatic Ductal Adenocarcinoma [7]
| Cohort | This compound Dose (mg/kg) | Dosing Schedule |
| 1 | 0.05 | Weekdays for 3 weeks, followed by 5 weeks of observation |
| 2 | 0.1 | Weekdays for 3 weeks, followed by 5 weeks of observation |
| 3 | 0.2 | Weekdays for 3 weeks, followed by 5 weeks of observation |
| 4 | 0.4 | Weekdays for 3 weeks, followed by 5 weeks of observation |
| 5 | 0.8 | Weekdays for 3 weeks, followed by 5 weeks of observation |
Experimental Protocols
Protocol 1: Measurement of Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of polyamines (putrescine, spermidine, and spermine) in biological samples.
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Toluene
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize tissue samples or cell pellets in cold PCA. Centrifuge to precipitate proteins.
-
Dansylation: To the supernatant, add dansyl chloride in acetone and incubate to derivatize the polyamines.
-
Extraction: Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Evaporate the toluene and reconstitute the residue in the mobile phase. Inject the sample into the HPLC system.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for dansylated polyamines.
-
Quantification: Calculate polyamine concentrations by comparing peak areas to those of known standards.
Protocol 2: Assay for Ornithine Decarboxylase (ODC) Activity
This protocol describes a radiometric assay to measure the activity of ODC, a key enzyme in polyamine biosynthesis.
Materials:
-
L-[1-14C]ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue/Cell Lysis: Prepare a cytosolic extract from the tissue or cells of interest.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-14C]ornithine.
-
Enzyme Reaction: Add the cell lysate to the reaction mixture and incubate. The ODC in the lysate will convert L-[1-14C]ornithine to [14C]putrescine and release [14C]CO2.
-
CO2 Trapping: Trap the released [14C]CO2 using a suitable method, such as a filter paper soaked in a basic solution placed in a sealed reaction vessel.
-
Scintillation Counting: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate ODC activity based on the amount of [14C]CO2 produced per unit of time and protein concentration.
Protocol 3: Assay for Spermidine/Spermine N1-acetyltransferase (SSAT) Activity
This protocol outlines a non-radioactive HPLC-based assay for measuring the activity of SSAT, a key enzyme in polyamine catabolism.[9]
Materials:
-
N1-dansylnorspermine (substrate)
-
Acetyl-CoA
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest.
-
Enzyme Reaction: Incubate the cell extract with N1-dansylnorspermine and acetyl-CoA. SSAT will catalyze the transfer of an acetyl group from acetyl-CoA to the substrate.
-
Reaction Termination: Stop the reaction by adding a suitable reagent, such as perchloric acid.
-
HPLC Analysis: Inject the reaction mixture directly into the HPLC system.
-
Detection and Quantification: Separate the acetylated product from the substrate using a C18 column and detect it with a fluorescence detector. Quantify the product by comparing its peak area to a standard curve.
Visualizations
References
- 1. Polyamine analogues - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Clinical Trials – Panbela Therapeutics [panbela.com]
- 9. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivospemin Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Ivospemin (SBP-101) in a research setting. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a proprietary polyamine analogue designed to inhibit polyamine metabolism.[1][2] Its primary mechanism involves disrupting normal polyamine metabolism within cancer cells, where it accumulates preferentially.[1] Laboratory studies indicate that this compound, a spermine analogue, suppresses polyamine biosynthesis and upregulates polyamine catabolism, leading to the depletion of essential polyamine pools in cancer cells.
Q2: What are the known or suspected off-target effects of this compound?
The most clinically significant off-target effect reported for this compound is retinal toxicity, including retinopathy.[3] This has led to the exclusion of patients with a history of retinopathy or retinal detachment from clinical trials. The suspected mechanism involves the role of polyamines in the health of retinal pigmented epithelium (RPE) cells; inhibition of polyamine metabolism may disrupt DNA synthesis and lead to progressive cellular death in these high-metabolic-demand cells.[3] While comprehensive public data on this compound's broader off-target kinase or protein binding profile is limited, other polyamine analogues have been shown to have off-target effects, including interactions with mitochondria.[4]
Q3: How can I begin to identify potential off-target effects of this compound in my cellular model?
A tiered approach is recommended. Start with computational or in silico predictions to identify potential off-target candidates based on structural similarities to other known ligands. Subsequently, employ broad-spectrum experimental screening assays. A common starting point for kinase inhibitors and other small molecules is a comprehensive kinome scan, which assesses the binding of this compound against a large panel of kinases. For a broader, unbiased view, proteome-wide approaches like Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry (AP-MS) can identify protein targets in a more physiological context.
Q4: What experimental evidence should I generate to confirm a suspected off-target interaction?
Confirmation of a suspected off-target interaction requires orthogonal validation methods. If an initial screen, such as a kinome scan, suggests an interaction, you should validate this with a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to determine binding affinity and kinetics. Cellular validation is also crucial. This can be achieved by demonstrating a functional consequence of the off-target interaction in cells, for example, by observing modulation of a downstream signaling pathway of the putative off-target. Genetic approaches, such as CRISPR/Cas9-mediated knockout of the suspected off-target, can provide strong evidence; if the cellular phenotype induced by this compound is rescued in the knockout cells, it suggests the phenotype is mediated by that off-target.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotypes are observed with this compound treatment.
-
Question: My in vitro experiments with this compound are showing variable results or phenotypes that are not easily explained by its known on-target activity. What could be the cause?
-
Answer: Inconsistent or unexpected phenotypes can arise from several factors, including off-target effects. It is also important to consider experimental variability, such as cell line heterogeneity, passage number, and culture conditions. To investigate the possibility of off-target effects, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for on-target activity, it is more likely to be an off-target effect.
-
Time-Course Analysis: Evaluate the kinetics of the on-target and off-target phenotypes. The timing of their appearance might provide clues about whether they are direct or indirect effects.
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. This can help to rule out artifacts associated with a single assay technology.
-
Control Compounds: Include a structurally related but inactive control compound if available. This can help to distinguish between specific off-target effects and non-specific compound toxicity.
-
Issue 2: How do I differentiate between on-target and off-target-driven toxicity?
-
Question: I am observing significant cytotoxicity in my cell line with this compound treatment. How can I determine if this is due to its intended effect on polyamine metabolism or an off-target interaction?
-
Answer: Differentiating on- and off-target toxicity is a critical step. The following experimental workflow can help:
-
On-Target Pathway Modulation: First, confirm that this compound is engaging its intended target at the concentrations causing toxicity. Measure the levels of key polyamines (putrescine, spermidine, spermine) and the activity of key enzymes in the polyamine metabolic pathway, such as Ornithine Decarboxylase (ODC) and Spermidine/Spermine N1-acetyltransferase (SSAT).
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with exogenous polyamines (e.g., putrescine, spermidine). If the toxicity is on-target, providing the downstream products of the inhibited pathway should at least partially rescue the cells.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to deplete the primary target or a suspected off-target. If depletion of the primary target phenocopies the effect of this compound, it supports an on-target mechanism. Conversely, if depleting a suspected off-target protein confers resistance to this compound, it suggests the toxicity is mediated through that off-target.
-
Broad Off-Target Profiling: If the above experiments suggest an off-target mechanism, proceed with broad screening assays as described in the FAQs to identify the responsible protein(s).
-
Issue 3: I have identified a potential off-target kinase. What are the next steps to mitigate this interaction?
-
Question: A kinome scan has revealed that this compound binds to a specific kinase that is not part of the polyamine pathway. How can I reduce this off-target effect in my experiments?
-
Answer: Mitigating off-target kinase activity can be approached from several angles:
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, consider synthesizing or obtaining analogues of this compound. Small structural modifications can sometimes significantly reduce binding to an off-target while maintaining on-target potency.
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal engagement of the off-target. This requires careful determination of the IC50 for the on-target and the Kd or IC50 for the off-target.
-
Combination Therapy: In some cases, a second inhibitor that is highly specific for the off-target kinase can be used to control for the off-target effects of this compound. However, this approach can be complex due to potential synergistic or antagonistic effects.
-
Model System Selection: If the off-target kinase is not expressed or is expressed at very low levels in your chosen cell line, its impact may be minimal. Verify the expression level of the off-target protein in your experimental system.
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Due to the limited publicly available information on this compound's off-target interactions, the off-target table is presented as a template for researchers to populate with their own experimental findings.
Table 1: On-Target Activity of this compound in Ovarian Cancer Cell Lines [5]
| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |
| A2780 | Sensitive | 3.24 |
| OV90 | Moderately Resistant | 2.50 |
| ACRP | Resistant | 0.95 |
| CaOV-3 | Sensitive | 1.83 |
Table 2: Template for Documenting Off-Target Interactions of this compound
| Potential Off-Target | Assay Type | Binding Affinity (Kd/IC50) | Functional Effect | Cell Line/System |
| e.g., Kinase X | e.g., Kinome Scan | e.g., 5 µM | e.g., Inhibition of phosphorylation of Substrate Y | e.g., HEK293T |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to assess the binding of this compound to its targets in intact cells.[6][7][8]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Target Identification
This protocol provides a general workflow for identifying this compound's binding partners in a cellular lysate.[9][10][11]
Methodology:
-
Bait Immobilization:
-
Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a linker that does not interfere with its binding activity.
-
Immobilize the tagged this compound onto affinity beads (e.g., streptavidin-coated magnetic beads).
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated beads to allow for binding of target proteins.
-
Include a control incubation with beads conjugated to the affinity tag alone to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.
-
Alternatively, perform an on-bead digestion followed by elution of the tryptic peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Compare the proteins identified in the this compound pulldown with the control pulldown to identify specific binding partners. Candidate off-targets will be significantly enriched in the this compound sample.
-
Visualizations
Caption: this compound's on-target mechanism of action.
References
- 1. Overview of Assets – Panbela Therapeutics [panbela.com]
- 2. Panbela Therapeutics' Phase 3 ASPIRE Trial Gets Third DSMB Safety Approval [synapse.patsnap.com]
- 3. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential Ivospemin-related retinal toxicity in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is there evidence suggesting this compound could cause retinal toxicity?
A1: While comprehensive preclinical data on this compound-induced retinal toxicity is not yet widely published, a recent case report in a human patient treated with this compound (also known as SBP-101) described rapidly progressive bilateral central retinal pigmented epithelium (RPE) atrophy.[1][2] Additionally, clinical trial information has indicated that patients with a history of retinopathy or at risk of retinal detachment are excluded from participation, suggesting that ocular adverse events are a consideration.[3]
Q2: What is the potential mechanism of this compound-related retinal toxicity?
A2: this compound is a polyamine analogue that disrupts polyamine metabolism, which is crucial for cell growth and division.[4][5][6][7] Polyamines are essential for the proliferation and migration of retinal pigment epithelial (RPE) cells.[8][9] Studies on other polyamines have shown that excessive levels of spermidine can induce RPE cell death and degeneration in rats through mechanisms involving oxidative stress.[10] Therefore, it is hypothesized that disruption of polyamine homeostasis by this compound could lead to RPE dysfunction and subsequent photoreceptor damage.
Q3: Which animal models are most appropriate for studying this compound-related retinal toxicity?
A3: The choice of animal model depends on the specific research question.
-
Rats and Mice: These are commonly used for initial toxicity screening due to their well-characterized genetics and the availability of established experimental techniques.[4][5][11] Albino strains are particularly sensitive to light-induced retinal damage, which could be a confounding factor.[5]
-
Rabbits: Rabbits are frequently used for ocular toxicity studies because their larger eyes facilitate examinations and surgical procedures.[4][11][12][13] Both albino (e.g., New Zealand White) and pigmented (e.g., Dutch-Belted) strains are used, with pigmented strains being important if melanin binding of the drug is a concern.[11]
-
Non-human primates: These are considered the gold standard for preclinical ocular studies due to their anatomical and physiological similarities to humans, but their use is limited by cost and ethical considerations.[4][11]
Q4: What are the key methods for assessing retinal toxicity in animal models?
A4: A multi-modal approach is recommended:
-
Electroretinography (ERG): This is a non-invasive functional assay that measures the electrical responses of retinal cells to light stimuli, allowing for the assessment of photoreceptor and bipolar cell function.[14][15][16][17][18]
-
In Vivo Imaging:
-
Optical Coherence Tomography (OCT): Provides high-resolution, cross-sectional images of the retina, enabling the measurement of retinal layer thickness and the detection of structural abnormalities like RPE atrophy or fluid accumulation.[6][7][19][20][21][22]
-
Fundus Photography and Fluorescein Angiography: Used to visualize the retinal surface and vasculature, respectively, to detect changes such as pigmentary abnormalities, hemorrhages, or vascular leakage.[21][23]
-
-
Histopathology: Microscopic examination of retinal tissue after euthanasia provides definitive evidence of cellular damage, such as photoreceptor degeneration, RPE atrophy, and inflammatory cell infiltration.[24]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in ERG recordings | Improper electrode placement, inadequate dark adaptation, anesthesia effects, stray light contamination. | Ensure consistent and correct electrode placement. Strictly adhere to dark adaptation protocols. Use a consistent anesthesia regimen. Eliminate all sources of stray light in the recording environment and consider using a Faraday cage.[14] |
| Poor quality OCT images | Corneal dryness, cataracts, improper animal positioning. | Use a corneal hydration gel and a contact lens during imaging.[19] Ensure the animal is properly anesthetized and positioned. The imaging system should be specifically designed for small animals.[20] |
| No observable retinal changes despite suspected toxicity | Dose of this compound is too low, duration of treatment is too short, insensitive detection method. | Perform a dose-ranging study to identify a tolerated dose that may induce toxicity. Extend the duration of the treatment period. Utilize a combination of functional (ERG) and structural (OCT, histopathology) assessments. |
| Confounding retinal changes in control animals | Light-induced retinal damage in albino animals, age-related retinal degeneration. | Use pigmented animal strains if appropriate. Ensure standardized and controlled lighting conditions in animal housing. Use age-matched controls. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Retinal Structure and Function
This protocol outlines a longitudinal study to monitor retinal changes in rats treated with this compound.
1. Animal Model:
-
Species: Brown Norway rats (pigmented strain)
-
Age: 8-10 weeks
-
Groups:
-
Vehicle control (e.g., saline)
-
Low-dose this compound
-
High-dose this compound
-
2. Dosing:
-
Administer this compound systemically (e.g., intraperitoneally or orally) daily for a predetermined period (e.g., 4, 8, and 12 weeks).
3. Assessments (performed at baseline and specified time points):
-
Electroretinography (ERG):
-
Dark-adapt animals overnight (at least 12 hours).
-
Anesthetize the animal (e.g., ketamine/xylazine mixture).[17]
-
Dilate pupils with 1% tropicamide.
-
Place a corneal electrode, a reference electrode (e.g., in the cheek), and a ground electrode (e.g., in the tail).[17]
-
Perform scotopic (dark-adapted) and photopic (light-adapted) ERG recordings using a Ganzfeld stimulator.
-
Analyze a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) amplitudes and implicit times.
-
-
Optical Coherence Tomography (OCT):
-
Anesthetize and prepare the animal as for ERG.
-
Use a small animal OCT imaging system.
-
Acquire peripapillary circular scans and volume scans centered on the optic nerve head.
-
Measure the thickness of the total retina, outer nuclear layer (ONL), and RPE layer.
-
-
Fundus Photography:
-
Anesthetize and prepare the animal.
-
Use a rodent fundus camera to capture images of the retina.
-
Examine for any pigmentary changes, drusen-like deposits, or vascular abnormalities.
-
4. Endpoint Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes for histopathological analysis.
Protocol 2: Histopathological Evaluation of Retinal Tissue
1. Tissue Preparation:
-
Immediately after enucleation, create a small slit at the limbus and fix the eyes in Davidson's fixative for 24 hours.
-
Transfer to 70% ethanol.
-
Process the tissue and embed in paraffin.
-
Section the retina through the optic nerve head at a thickness of 5 µm.
2. Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains or immunohistochemistry (e.g., TUNEL assay for apoptosis, anti-Iba1 for microglia activation) if specific mechanisms are being investigated.
3. Microscopic Analysis:
-
Examine the sections under a light microscope.
-
Quantify the number of photoreceptor nuclei rows in the outer nuclear layer.
-
Assess the morphology of the RPE layer for signs of atrophy, hypertrophy, or pigment migration.
-
Evaluate the inner retinal layers for any signs of damage.
Quantitative Data Summary
The following tables present hypothetical data to illustrate potential findings in a 12-week study of this compound-induced retinal toxicity in rats.
Table 1: Electroretinography (ERG) a- and b-wave Amplitudes (µV)
| Group | Time Point | Scotopic a-wave | Scotopic b-wave | Photopic b-wave |
| Vehicle Control | Baseline | 250 ± 20 | 550 ± 45 | 150 ± 15 |
| 12 Weeks | 245 ± 22 | 540 ± 50 | 145 ± 18 | |
| Low-Dose this compound | Baseline | 255 ± 18 | 560 ± 40 | 155 ± 16 |
| 12 Weeks | 210 ± 25 | 450 ± 55 | 120 ± 20* | |
| High-Dose this compound | Baseline | 248 ± 21 | 545 ± 48 | 148 ± 17 |
| 12 Weeks | 150 ± 30 | 300 ± 60 | 80 ± 25** | |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control at the same time point. |
Table 2: Optical Coherence Tomography (OCT) Retinal Layer Thickness (µm)
| Group | Time Point | Total Retinal Thickness | Outer Nuclear Layer (ONL) Thickness |
| Vehicle Control | Baseline | 220 ± 10 | 50 ± 5 |
| 12 Weeks | 218 ± 12 | 49 ± 6 | |
| Low-Dose this compound | Baseline | 222 ± 11 | 51 ± 4 |
| 12 Weeks | 205 ± 15 | 42 ± 7 | |
| High-Dose this compound | Baseline | 219 ± 13 | 50 ± 5 |
| 12 Weeks | 180 ± 20 | 30 ± 8 | |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control at the same time point. |
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Polyamine-Dependent Migration of Retinal Pigment Epithelial Cells | IOVS | ARVO Journals [iovs.arvojournals.org]
- 4. karger.com [karger.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Optical Coherence Tomography (OCT) - ocutox [ocutox.com]
- 7. In vivo structural assessments of ocular disease in rodent models using optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine-dependent migration of retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The involvement of polyamines in the proliferation of cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermidine Oxidation-Mediated Degeneration of Retinal Pigment Epithelium in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomere.com [biomere.com]
- 13. biomere.com [biomere.com]
- 14. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. Standardized full-field electroretinography in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Application of Optical Coherence Tomography to a Mouse Model of Retinopathy [jove.com]
- 21. Fundus photography, fluorescein angiography, optical coherence tomography and electroretinography of preclinical animal models of ocular diseases - Kumar - Annals of Eye Science [aes.amegroups.org]
- 22. researchgate.net [researchgate.net]
- 23. Wide field retinal imaging and the detection of drug associated retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Ivosidenib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ivosidenib (Ivospemin) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My IDH1-mutant cancer cell line is not responding to Ivosidenib treatment. What are the possible reasons for this primary resistance?
A1: Primary resistance to Ivosidenib can occur due to pre-existing cellular mechanisms that prevent the drug from being effective. A primary reason is the presence of co-occurring mutations in the Receptor Tyrosine Kinase (RTK) pathway.[1][2] Genes such as NRAS, KRAS, PTPN11, KIT, and FLT3 are often implicated.[1][3] These mutations can activate downstream signaling pathways that promote cell survival and proliferation, overriding the inhibitory effect of Ivosidenib on the mutant IDH1 protein. It has been observed that baseline mutations in NRAS and PTPN11 are associated with a lower likelihood of achieving complete remission with Ivosidenib monotherapy.[1][4]
Q2: My cancer cell line initially responded to Ivosidenib, but has now developed acquired resistance. What are the common molecular mechanisms?
A2: Acquired resistance to Ivosidenib is a significant challenge and can be driven by several molecular events:
-
Second-Site Mutations in IDH1 : The emergence of new mutations in the IDH1 gene, in addition to the primary R132 mutation, can cause resistance. A notable example is the S280F mutation, which creates steric hindrance, preventing Ivosidenib from binding to the mutant IDH1 protein.[5][6] Another reported mutation is D279N.[7][8]
-
IDH Isoform Switching : Cancer cells can develop new mutations in the IDH2 gene, such as R140Q or R172V, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG) through an alternative pathway that is not targeted by Ivosidenib.[5][9]
-
Activation of Signaling Pathways : Similar to primary resistance, the emergence of mutations in the RTK pathway (e.g., RAS mutations) can reactivate signaling cascades that promote cell growth and survival.[1]
-
Clonal Evolution : Over time, a subpopulation of cancer cells with pre-existing or newly acquired resistance mechanisms can be selected for and expand, leading to clinical relapse.[3]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of genomic and functional assays is recommended:
-
Next-Generation Sequencing (NGS) : Perform targeted or whole-exome sequencing on your resistant cell line and compare it to the parental, sensitive cell line. This can identify second-site mutations in IDH1, isoform switching to IDH2, or the acquisition of mutations in signaling pathway genes like the RTK pathway.[1][3]
-
2-HG Measurement : Measure the intracellular levels of 2-hydroxyglutarate (2-HG). A restoration of 2-HG levels in the presence of Ivosidenib suggests a resistance mechanism that reactivates 2-HG production, such as a second-site IDH1 mutation or IDH2 isoform switching.[1]
-
Western Blotting/Phospho-Proteomics : Analyze the activation status of key signaling proteins in the RTK pathway (e.g., phosphorylation of ERK, AKT). Increased activation in resistant cells can indicate pathway reactivation.
Troubleshooting Guides
Issue 1: Unexpectedly high 2-HG levels in Ivosidenib-treated cells.
| Possible Cause | Troubleshooting Steps |
| Second-site IDH1 mutation | 1. Sequence the IDH1 gene to check for mutations like S280F.[5] 2. Test alternative IDH1 inhibitors that bind to a different site on the protein and may overcome this resistance, such as Olutasidenib or LY3410738.[7][10] |
| IDH2 isoform switching | 1. Sequence the IDH2 gene for activating mutations (e.g., R140Q, R172K).[5] 2. If an IDH2 mutation is present, consider treatment with an IDH2 inhibitor like Enasidenib. |
| Inadequate Ivosidenib concentration | 1. Verify the concentration and bioactivity of your Ivosidenib stock. 2. Perform a dose-response curve to ensure you are using an effective concentration for your specific cell line. |
Issue 2: Cell proliferation continues despite a decrease in 2-HG levels with Ivosidenib treatment.
| Possible Cause | Troubleshooting Steps |
| Activation of parallel survival pathways | 1. Perform NGS to identify mutations in genes of the RTK pathway (NRAS, KRAS, PTPN11, FLT3, KIT).[1][3] 2. Use phospho-proteomic analysis to confirm pathway activation. 3. Consider combination therapy with inhibitors of the activated pathway (e.g., MEK inhibitors, FLT3 inhibitors). |
| Changes in mitochondrial metabolism | 1. Analyze metabolic profiles of the resistant cells (e.g., Seahorse assay) to assess for shifts in oxidative phosphorylation or glycolysis.[5] 2. Explore combination therapies with agents that target metabolic vulnerabilities, such as the BCL-2 inhibitor Venetoclax. |
Quantitative Data Summary
The following tables summarize clinical trial data for Ivosidenib as a monotherapy and in combination therapies, which can provide a reference for expected efficacy.
Table 1: Ivosidenib Monotherapy Efficacy in Relapsed/Refractory (R/R) AML
| Outcome | Ivosidenib Monotherapy |
| Overall Response Rate (ORR) | 41.6%[5] |
| Complete Remission (CR) Rate | 21.6%[5] |
| Median Overall Survival (mOS) | 8.8 months[5] |
| Median Duration of CR + CRh* | 8.2 months[10] |
*CRh: Complete Remission with partial hematologic recovery
Table 2: Ivosidenib Combination Therapy Efficacy in AML
| Combination Therapy | Patient Population | Key Outcomes |
| Ivosidenib + Azacitidine | Newly Diagnosed, ≥75 years or with comorbidities | mOS: 24.0 months (vs. 7.9 months with Azacitidine alone)[11][12] CR Rate: ~47%[12] |
| Ivosidenib + Venetoclax | Treatment-Naïve | Composite CR Rate: 100%[13] |
| Ivosidenib + Venetoclax | Relapsed/Refractory | Composite CR Rate: 75%[13] mOS: 9.7 months[13] |
| Ivosidenib + Venetoclax +/- Azacitidine | Treatment-Naïve & R/R | Overall Composite CR Rate: 78%[14] |
Experimental Protocols
Protocol 1: Generation of Ivosidenib-Resistant Cell Lines
-
Cell Culture : Culture IDH1-mutant cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial Ivosidenib Treatment : Treat cells with Ivosidenib at a concentration equivalent to the IC50 for the parental cell line.
-
Dose Escalation : Gradually increase the concentration of Ivosidenib in the culture medium as cells begin to tolerate the lower concentrations. This process may take several months.
-
Isolation of Resistant Clones : Once cells are proliferating steadily at a high concentration of Ivosidenib (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization : Expand the resistant clones and confirm their resistance by comparing their dose-response curve to Ivosidenib with the parental cell line.
Protocol 2: 2-HG Measurement by Mass Spectrometry
-
Cell Lysis : Harvest cells and lyse them using a methanol/water/chloroform extraction method to separate polar metabolites.
-
Sample Preparation : Dry the polar metabolite fraction and reconstitute in a suitable solvent for mass spectrometry.
-
LC-MS/MS Analysis : Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect 2-HG. Use a stable isotope-labeled 2-HG as an internal standard for accurate quantification.
-
Data Analysis : Quantify the 2-HG levels and normalize to the cell number or protein concentration.
Visualizations
Caption: Primary resistance to Ivosidenib.
Caption: Pathways to acquired Ivosidenib resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. missionbio.com [missionbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. ajmc.com [ajmc.com]
- 9. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves Combination Therapy for Patients with Certain Forms of Acute Myeloid Leukemia | Blood Cancer United [bloodcancerunited.org]
- 12. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. focusononcology.com [focusononcology.com]
Ivospemin Delivery Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Ivospemin to target tissues in experimental settings.
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound's delivery and experimental use.
| Question ID | Question | Answer |
| IVO-FAQ-001 | What is the primary mechanism of action of this compound? | This compound is a polyamine analogue that disrupts polyamine metabolism, which is essential for cancer cell growth and proliferation. It achieves this by inhibiting key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), and by inducing polyamine catabolism.[1][2][3] |
| IVO-FAQ-002 | How is this compound typically administered in preclinical studies? | In preclinical models, this compound (also referred to as SBP-101) is often administered via subcutaneous (SC) or intraperitoneal (IP) injection.[4][5] The choice of administration route can influence the pharmacokinetic profile of the compound. |
| IVO-FAQ-003 | What are the known target tissues for this compound? | This compound shows a high affinity for and accumulation in pancreatic ductal adenocarcinoma cells. It is also taken up by the exocrine pancreas, liver, and kidneys.[6] |
| IVO-FAQ-004 | Are there any known off-target effects of this compound to be aware of during experiments? | While this compound has been developed to have a better toxicity profile than earlier-generation polyamine analogues, it is crucial to monitor for potential off-target effects.[1] In clinical studies, serious visual adverse events have been noted, leading to the exclusion of patients with a history of retinopathy. Researchers should consider assessing mitochondrial function, as some older polyamine analogues have shown mitochondrial toxicity.[1] |
| IVO-FAQ-005 | How can I improve the solubility of this compound for my experiments? | For subcutaneous delivery of small molecule inhibitors like this compound, formulation strategies can be critical.[7] Consider using co-solvents or excipients that are biocompatible and suitable for injection. The use of oil-based formulations has been shown to extend the half-life of some small molecules delivered subcutaneously.[4] |
Troubleshooting Guides
Guidance for resolving common issues encountered during this compound delivery experiments.
| Problem ID | Problem | Potential Causes | Suggested Solutions |
| IVO-TSG-001 | Inconsistent results in cell viability assays (e.g., MTT, resazurin). | - Cell seeding density is not optimal or is inconsistent. - Drug concentration variability due to pipetting errors or evaporation. - Cell line instability or high passage number. - Contamination (e.g., mycoplasma). | - Optimize cell seeding density: Ensure cells are in the exponential growth phase during the assay.[8][9] - Minimize evaporation: Avoid using the outer wells of 96-well plates or fill them with sterile PBS.[8] - Use a consistent cell passage number: Thaw a fresh vial of cells after a certain number of passages.[10] - Regularly test for mycoplasma contamination. [10] |
| IVO-TSG-002 | Observed cell viability is greater than 100% of control. | - The compound may be interfering with the assay's readout (e.g., altering mitochondrial reductase activity in MTT assays). - Low concentrations of the compound may have a hormetic (stimulatory) effect on cell proliferation.[11] - Pipetting inaccuracies leading to fewer cells in control wells. | - Validate with a secondary, orthogonal assay: Use a method that relies on a different principle, such as measuring DNA content (e.g., crystal violet staining) or LDH release.[11] - Perform careful dose-response curves to identify any hormetic effects at low concentrations. - Ensure thorough mixing of cell suspensions before plating.[11] |
| IVO-TSG-003 | Low or no detectable uptake of this compound in target cells in vitro. | - Inefficient passive diffusion across the cell membrane. - Downregulation of the polyamine transport system (PTS) in the cancer cell line. - Instability of this compound in the culture medium. | - Verify the expression of PTS components in your cell line if possible. - Increase incubation time or concentration to determine if uptake is dose- or time-dependent. - Assess the stability of this compound in your specific culture medium over the time course of the experiment using HPLC-MS.[12] |
| IVO-TSG-004 | High variability in tumor growth inhibition in in vivo models. | - Inconsistent drug formulation or administration. - Differences in tumor engraftment and growth rates among animals. - Suboptimal dosing schedule. | - Ensure a homogenous and stable formulation for each injection. - Randomize animals into treatment groups based on initial tumor volume. - Perform a pilot study to determine the optimal dosing frequency and concentration for your specific tumor model. |
| IVO-TSG-005 | Unexpected toxicity or adverse effects in animal models. | - Off-target effects of this compound. - Issues with the formulation vehicle. - The dose may be too high for the specific animal strain or model. | - Include a vehicle-only control group to assess the toxicity of the formulation itself. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. - Monitor animals closely for clinical signs of toxicity and consider collecting blood for basic toxicology markers. |
Experimental Protocols
Detailed methodologies for key experiments related to improving and evaluating this compound delivery.
Protocol 1: In Vitro Cellular Uptake of this compound
Objective: To quantify the intracellular concentration of this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
HPLC-MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Washing: At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Harvesting: Scrape the cells and collect the lysate.
-
Quantification: Analyze the intracellular concentration of this compound in the cell lysates using a validated HPLC-MS method.[12]
-
Normalization: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the amount of this compound per milligram of protein.
Protocol 2: In Vivo Biodistribution of this compound
Objective: To determine the distribution of this compound in various tissues of a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound formulation
-
Surgical tools for tissue dissection
-
Homogenizer
-
HPLC-MS system
Procedure:
-
Drug Administration: Administer the this compound formulation to the tumor-bearing mice via the desired route (e.g., subcutaneous injection).
-
Time Points: At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Tissue Collection: Immediately collect blood via cardiac puncture and perfuse the animals with saline. Dissect and collect the tumor and major organs (liver, kidneys, spleen, lungs, heart, brain).
-
Sample Preparation: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenates.
-
Quantification: Analyze the concentration of this compound in each tissue extract using HPLC-MS.
-
Data Analysis: Express the results as the amount of this compound per gram of tissue (e.g., µg/g).
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (SBP-101) in Combination Therapy
| Cancer Type | Model | Treatment | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Metastatic Pancreatic Ductal Adenocarcinoma | Clinical Trial (Phase 1a/1b) | This compound + Gemcitabine + Nab-paclitaxel | 48% | 14.6 months | |
| Murine Ovarian Cancer | In Vivo | This compound + Gemcitabine | - | Increased by 24% vs. Gemcitabine alone | [13] |
| Murine Ovarian Cancer | In Vivo | This compound + Topotecan | - | Increased by 28% vs. Topotecan alone | [13] |
Table 2: In Vitro Activity of Polyamine Analogues
| Compound | Cell Line | Assay | IC50 Value | Notes | Reference |
| This compound | Ovarian Adenocarcinoma (CaOV-3) | Cell Viability | ~1 µM | - | [13] |
| This compound | Ovarian Adenocarcinoma (OV90) | Cell Viability | ~2 µM | - | [13] |
| Alkylpolyamine Analogue | Non-small Cell Lung Cancer (NCI H157) | - | < 5.0 µM | 27 analogues identified | [3] |
Visualizations
Diagram 1: Polyamine Metabolism and this compound's Mechanism of Action
Caption: this compound inhibits polyamine biosynthesis and induces catabolism.
Diagram 2: Experimental Workflow for Evaluating this compound Delivery
Caption: Iterative workflow for preclinical evaluation of this compound delivery.
Diagram 3: Troubleshooting Logic for Inconsistent Viability Data
Caption: A logical approach to troubleshooting inconsistent cell viability data.
References
- 1. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of Ivospemin (SBP-101) in combination with chemotherapy. The following troubleshooting guides and frequently asked questions (FAQs) address the potential for this compound to impact chemotherapy-related adverse events.
Frequently Asked Questions (FAQs)
Q1: Does this compound exacerbate common chemotherapy-related adverse events like bone marrow suppression and peripheral neuropathy?
Based on available data from clinical studies, this compound has not been shown to worsen bone marrow suppression or peripheral neuropathy, which are common adverse events associated with chemotherapy.[1][2][3][4] This has been a consistent observation in the clinical development of this compound.
Q2: What are the most common adverse events observed with this compound in combination with chemotherapy?
Interim results from a Phase 1a/1b study of this compound in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic ductal adenocarcinoma identified the following non-serious adverse events related to this compound in more than 10% of subjects:
-
Fatigue
-
LFT/transaminase abnormalities
-
Vision abnormalities
-
Injection site pain
-
Dehydration
-
Nausea[5]
Q3: Are there any serious adverse events associated with this compound combination therapy?
Yes, serious adverse events have been reported in some subjects. These include hepatic toxicity and retinal toxicity, both of which typically occurred after prolonged treatment and in some cases required dose reduction or discontinuation of this compound.[5] A vision screening program is planned for future studies to mitigate the risk of retinal toxicity.[5]
Q4: Can you provide more details on the retinal toxicity observed with this compound?
There have been reports of serious visual adverse events, and as a precaution, patients with a history of retinopathy or those at risk of retinal detachment are being excluded from future studies of this compound.[1][2][3][4] A published case report described a patient who developed rapidly progressive central retinal pigmented epithelium (RPE) atrophy after treatment with this compound in combination with nab-paclitaxel and gemcitabine.[6]
Q5: What is the proposed mechanism for this compound-related retinal toxicity?
The exact mechanism is still under investigation. However, it is hypothesized that since polyamines are crucial for the proliferation of retinal pigmented epithelium (RPE) cells, the blockage of polyamine metabolism by this compound may disrupt DNA synthesis in these cells, leading to progressive cell death and atrophy.[6] This effect may be more pronounced in areas of the retina with high metabolic demands.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on adverse events from the interim analysis of the Phase 1a/1b clinical trial of this compound in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma.
Table 1: Non-Serious Adverse Events Related to this compound (>10% of Subjects)
| Adverse Event | Number of Subjects Affected (N) |
| LFT/Transaminase Abnormalities | 15 |
| Fatigue | 14 |
| Injection Site Pain | 13 |
| Vision Abnormalities | 10 |
| Dehydration | 7 |
| Nausea | 7 |
Source: ASCO Meeting Abstract, 2022.[5]
Table 2: Serious Adverse Events Related to this compound
| Adverse Event | Number of Subjects Affected (N) |
| Retinal Toxicity | 8 |
| Hepatic Toxicity | 6 |
Source: ASCO Meeting Abstract, 2022.[5]
Experimental Protocols
Phase 1a/1b Clinical Trial of this compound with Gemcitabine and Nab-Paclitaxel (NCT03412799)
-
Objective: To assess the pharmacokinetics, safety, and efficacy of this compound in combination with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[5]
-
Study Design: A dose-escalation and expansion study.[7]
-
Population: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma.[5]
-
Intervention: this compound administered in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5]
-
Safety Monitoring: Included monitoring for adverse events, with a particular focus on visual disturbances, leading to the implementation of ophthalmologic monitoring and exclusion criteria for patients with pre-existing retinal conditions in subsequent trials.[7]
Visualizations
Caption: Conceptual diagram of this compound's mechanism of action.
Caption: Simplified workflow of the this compound combination therapy clinical trial.
Caption: Logical relationship of this compound's adverse event profile with chemotherapy.
References
- 1. Panbela Therapeutics Announces Interim Data Analysis for [globenewswire.com]
- 2. panbela.com [panbela.com]
- 3. Panbela Announces 2nd Independent Safety Review of the ASPIRE Registration Clinical Trial: Recommended Continuation with no Trial Modification - BioSpace [biospace.com]
- 4. Panbela Provides Business Update and Reports Q3 2024 [globenewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Rapidly progressive central retinal pigmented epithelium atrophy after this compound (SBP-101) treatment for pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Technical Support Center: Refining Ivospemin Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Ivospemin dosage to minimize toxicity in preclinical models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Initial Doses
Question: We observed unexpected morbidity and mortality in our initial dose groups of a xenograft mouse model of pancreatic cancer. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected toxicity at initial doses can stem from several factors. A systematic approach is crucial to identify the cause and adjust the experimental plan.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Starting Dose Calculation: The initial dose might be too high for the specific animal strain or model. | Review the literature for preclinical data on similar polyamine analogues to inform a more conservative starting dose. If no data is available, consider an initial dose-range finding study with a wider and lower dose range. |
| Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | Conduct a vehicle-only control group to assess its toxicity. If toxicity is observed, explore alternative, well-tolerated vehicles. |
| Rapid Onset of On-Target Toxicity: The potent mechanism of action of this compound, disrupting polyamine metabolism, might lead to acute toxicity in the tumor-bearing animals. | Consider a dose escalation schedule that starts with a lower dose and gradually increases to the target dose over several days. This allows for animal adaptation. |
| Off-Target Toxicity: this compound may have unintended effects on other biological pathways. | Perform a thorough literature search on the off-target effects of polyamine analogues. If the cause of death is not apparent, a full necropsy and histopathological analysis of major organs should be conducted to identify target organs of toxicity. |
| Animal Model-Specific Sensitivity: The chosen preclinical model may have a unique sensitivity to this compound. | If possible, test this compound in a different, well-characterized preclinical model for the same cancer type to compare toxicity profiles. |
Illustrative Dose-Ranging Study Data for Troubleshooting (Hypothetical Data):
This table presents hypothetical data from a dose-ranging study in a murine pancreatic cancer model to illustrate how to analyze toxicity findings.
| Dose Group (mg/kg/day) | Number of Animals | Mortality (%) | Observed Toxicities | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 0 | None | +5% |
| 10 | 10 | 0 | Mild lethargy in 20% of animals | +2% |
| 30 | 10 | 10 | Moderate lethargy, ruffled fur in 50% of animals | -5% |
| 60 | 10 | 40 | Severe lethargy, hunched posture, significant weight loss | -15% |
| 100 | 10 | 80 | Moribund condition requiring euthanasia | -25% |
Note: This data is for illustrative purposes only and does not represent actual study results for this compound.
Issue 2: Ocular Toxicities Observed During Dosing
Question: Our preclinical study with this compound in a rat model of ovarian cancer has shown signs of ocular toxicity (e.g., corneal cloudiness, retinal changes). How should we proceed?
Answer:
The observation of ocular toxicity is a significant finding and requires a specific and detailed investigative approach.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Direct On-Target Effect in Ocular Tissues: Polyamine metabolism may be critical for normal ocular function, and its disruption by this compound could be causing the observed effects. | Conduct detailed ophthalmic examinations (e.g., slit-lamp biomicroscopy, fundoscopy, electroretinography) at baseline and throughout the study to characterize the nature and progression of the ocular findings. |
| Accumulation of this compound in Ocular Tissues: The drug may be concentrating in the eye, leading to localized toxicity. | If possible, perform pharmacokinetic analysis of ocular tissues to determine the concentration of this compound. |
| Off-Target Kinase Inhibition or Other Mechanisms: this compound could be interacting with other molecular targets in the eye. | A literature review of the ocular effects of similar compounds may provide clues. In-depth histopathology of the eyes from affected animals is crucial to identify the specific structures being damaged. |
Illustrative Ocular Toxicity Assessment Data (Hypothetical Data):
This table provides a hypothetical example of how to grade and present ocular toxicity findings.
| Dose Group (mg/kg/day) | Finding | Incidence (n/10) | Severity (Grade 1-4) | Description |
| Vehicle Control | None | 0 | 0 | No abnormalities detected. |
| 20 | Mild Conjunctival Hyperemia | 2 | 1 | Slight redness of the conjunctiva. |
| 40 | Moderate Corneal Opacity | 4 | 2 | Visible cloudiness of the cornea. |
| 40 | Retinal Pigment Epithelium Mottling | 3 | 2 | Irregular pigmentation observed on fundoscopy. |
| 80 | Severe Corneal Edema | 8 | 3 | Significant swelling of the cornea. |
| 80 | Retinal Degeneration | 6 | 4 | Evidence of photoreceptor cell loss on histology. |
Note: This data is for illustrative purposes only and does not represent actual study results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is a polyamine analogue that disrupts polyamine metabolism, which is essential for cell growth and proliferation.[1][2][3] Cancer cells often have a dysregulated polyamine metabolism and are therefore more susceptible to the effects of this compound.[4] However, normal cells also rely on polyamines, and disruption of their metabolism can lead to on-target toxicity in healthy tissues.
Q2: What are the known toxicities of this compound from clinical and preclinical information?
A2: Publicly available information suggests that this compound has not been associated with the exacerbation of bone marrow suppression or peripheral neuropathy, which are common side effects of many chemotherapies. However, serious visual adverse events have been reported, leading to the exclusion of patients with a history of retinopathy or at risk of retinal detachment from some studies.[5][6] A case report has described rapidly progressive central retinal pigmented epithelium atrophy after this compound treatment.[7]
Q3: How do I design a dose-range finding study for this compound in a new preclinical model?
A3: A well-designed dose-range finding study is critical.[8] Start with a wide range of doses, including a vehicle control and at least 3-4 dose levels of this compound. The highest dose should be chosen to induce toxicity, while the lowest dose should be estimated to have a minimal effect. Doses can be escalated in subsequent cohorts based on the observed toxicity. Key parameters to monitor include clinical signs of toxicity, body weight, food and water consumption, and, at the end of the study, hematology, clinical chemistry, and histopathology of major organs.
Q4: What are the key considerations when selecting a preclinical model for this compound toxicity studies?
A4: The choice of preclinical model is crucial for the relevance of the toxicity data. For oncology studies, patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) are often preferred as they can better recapitulate the human tumor microenvironment.[1][3] It is also important to consider the metabolic differences between the chosen animal species and humans.
Q5: What is the best way to monitor for ocular toxicity in preclinical studies of this compound?
A5: A comprehensive ocular safety evaluation should be integrated into your toxicology studies. This should include regular examinations by a veterinary ophthalmologist using techniques such as slit-lamp biomicroscopy and indirect ophthalmoscopy.[2] At the end of the study, histopathological examination of the eyes is essential to detect subtle changes.[2]
Experimental Protocols
Protocol: Dose-Range Finding Toxicity Study of this compound in a Murine Xenograft Model
1. Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG) for tumor cell implantation.
-
Implant human pancreatic or ovarian cancer cells subcutaneously.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before initiating treatment.
2. Dose Formulation and Administration:
-
Prepare this compound in a sterile, well-tolerated vehicle.
-
Administer this compound via the intended clinical route (e.g., subcutaneous injection).
-
Include a vehicle-only control group.
3. Dose Levels and Escalation:
-
Start with a minimum of four dose groups (e.g., Vehicle, Low Dose, Mid Dose, High Dose).
-
Dose levels should be based on any existing in vitro cytotoxicity data or literature on similar compounds.
-
A common starting point is to use a fraction of the in vitro IC50.
-
Dose escalation can follow a modified Fibonacci sequence or a simple dose doubling.
4. Monitoring and Data Collection:
-
Clinical Observations: Daily cage-side observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Body Weight: Measure body weight at least twice a week.
-
Tumor Volume: Measure tumor volume twice a week using calipers.
-
Endpoint: The study can be terminated when pre-defined toxicity endpoints are reached (e.g., >20% body weight loss, severe clinical signs) or after a set duration.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs (including eyes) for histopathological examination.
Visualizations
Caption: Polyamine metabolism pathway and the inhibitory action of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. From Dose to Response: In Vivo Nanoparticle Processing and Potential Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in experimental results with Ivospemin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Ivospemin (also known as SBP-101).
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, ranging from cell line-specific biology to technical execution of assays. This guide provides a structured approach to identifying and mitigating these sources of variability.
| Observation | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments | Cell Culture Conditions: - Inconsistent cell passage number. - Variation in confluence at the time of treatment. - Fluctuations in incubator CO2, temperature, or humidity. | - Use cells within a consistent and low passage number range. - Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of the experiment. - Regularly calibrate and monitor incubator conditions. |
| Reagent Preparation and Handling: - Improper dissolution or storage of this compound. - Inconsistent serum concentration in media. | - Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. - Use a consistent batch and concentration of serum throughout the experiments. | |
| Inconsistent dose-response curves | Assay-Specific Issues: - Uneven cell seeding in multi-well plates. - Edge effects in multi-well plates. - Variation in incubation times. | - Ensure thorough mixing of cell suspension before seeding. - Avoid using the outer wells of multi-well plates for treatment groups. - Standardize all incubation times precisely. |
| Lower than expected potency (high IC50 values) | Biological Factors: - Intrinsic resistance of the cell line. - High levels of endogenous polyamines. | - Confirm the expected sensitivity of the cell line from published data. - Consider measuring baseline polyamine levels in your cell model. |
| Experimental Protocol: - Insufficient drug exposure time. | - this compound's mechanism involves depleting polyamine pools, which can take time. Ensure the treatment duration is sufficient (e.g., 96 hours) as indicated in published protocols.[1] | |
| Cell viability results not correlating with other endpoints | Assay Choice: - The chosen viability assay may not be optimal for the experimental question. | - Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). |
Frequently Asked Questions (FAQs)
Q1: Why do I see different this compound IC50 values in different cancer cell lines?
A1: The sensitivity of cancer cell lines to this compound is variable and depends on the intrinsic biological characteristics of the cells.[1] For example, published data shows that IC50 values for this compound can range from 0.95 µM to 3.24 µM in ovarian adenocarcinoma cell lines, and from 4.4 µM to 8.4 µM in pancreatic cancer cell lines.[1] This variability is likely influenced by the specific mutational landscape and the baseline activity of the polyamine metabolic pathway in each cell line.
Q2: What is the recommended duration of this compound treatment for in vitro experiments?
A2: For in vitro cell viability assays, a treatment duration of 96 hours is commonly used to allow for sufficient depletion of intracellular polyamine pools.[1] Shorter incubation times may not fully reflect the cytotoxic or cytostatic effects of the compound.
Q3: Can I combine this compound with other chemotherapeutic agents?
A3: Yes, studies have shown that this compound can enhance the efficacy of other chemotherapeutic agents like gemcitabine and topotecan.[1] When combining treatments, it is important to optimize the timing of drug addition. For example, pre-treatment with this compound for 72 hours followed by the addition of the second agent for the final 24 hours has been shown to be effective.[1]
Q4: How does this compound work?
A4: this compound is a spermine analogue that disrupts polyamine metabolism.[1] It acts by suppressing polyamine biosynthesis and upregulating polyamine catabolism, leading to the depletion of essential polyamines within cancer cells.[1] This depletion inhibits cell growth and proliferation.
Q5: Are there specific cell lines that are known to be sensitive or resistant to this compound?
A5: Yes, sensitivity varies between cell lines. For example, in ovarian cancer cell lines, CaOV-3 has been reported to be more sensitive to this compound than the ACRP cell line, and this sensitivity appears to be independent of cisplatin sensitivity.[1]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Adenocarcinoma | 3.24 |
| ACRP | Ovarian Adenocarcinoma | 2.50 |
| CaOV-3 | Ovarian Adenocarcinoma | 0.95 |
| OV90 | Ovarian Adenocarcinoma | 1.84 |
| Pancreatic Cancer Cell Lines (Range) | Pancreatic Cancer | 4.4 - 8.4 |
Data sourced from a study on ovarian adenocarcinoma cell lines and compared to previously published pancreatic cancer cell line data.[1]
Experimental Protocols
Cell Viability Assay (using CellTiter-Blue Reagent)
This protocol is adapted from published studies using this compound.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Blue® Cell Viability Assay reagent
-
Fluorescence plate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate the plates for 96 hours.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for an additional 3 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
Mandatory Visualizations
References
stability of Ivospemin in different experimental conditions
This technical support center provides guidance on the stability of Ivospemin in various experimental conditions. The following information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
Q2: How can I determine the stability of this compound in my specific experimental buffer or formulation?
To determine the stability of this compound in a specific experimental context, it is advisable to conduct a forced degradation study.[3][4][5][6] This involves subjecting a solution of this compound in your buffer or formulation to various stress conditions, such as elevated temperature, different pH values, and light exposure, and then analyzing the amount of intact this compound remaining over time.
Q3: What are the potential degradation pathways for a polyamine analogue like this compound?
While specific degradation pathways for this compound are not extensively published, polyamine analogues can be susceptible to oxidation and hydrolysis. The primary amino groups in the polyamine structure can be targets for oxidative deamination. The stability can also be influenced by the pH of the solution, which can affect the protonation state of the amino groups and their susceptibility to degradation.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity in an experiment | Degradation due to improper storage or handling. | - Ensure stock solutions are stored at the recommended temperature and are within the recommended use-by date.- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent or buffer. | - If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]- Consider adjusting the pH of the buffer to improve solubility.- Evaluate the use of a different solvent system. |
| Inconsistent experimental results | Instability of this compound under the specific experimental conditions. | - Perform a preliminary stability study of this compound in your experimental buffer at the working temperature and duration of your experiment.- Analyze samples at different time points to determine the rate of degradation. |
Experimental Protocols
Designing a Forced Degradation Study for this compound
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Stress Conditions to be Evaluated:
-
Hydrolytic Stability (pH):
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, pH 7, pH 10).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples to determine the concentration of this compound.
-
-
Thermal Stability:
-
Store solid this compound and solutions of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Collect samples at different time points.
-
Analyze the samples for degradation.
-
-
Photostability:
-
Expose solutions of this compound to a light source (e.g., UV lamp, xenon lamp) according to ICH Q1B guidelines.
-
Include a dark control to separate light-induced degradation from thermal degradation.
-
Analyze the samples after a defined exposure period.
-
-
Oxidative Stability:
-
Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Incubate the solution at room temperature.
-
Collect samples at various time points.
-
Analyze the samples for degradation.
-
Analytical Methodology: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is suitable for assessing the stability of this compound. As this compound is a polyamine, a pre-column derivatization step is often required for detection.
-
Sample Preparation:
-
Deproteinize biological samples if necessary.
-
-
HPLC Conditions (Representative):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: pH Stability of this compound at 40°C
| Time (hours) | Remaining this compound (%) at pH 2 | Remaining this compound (%) at pH 7 | Remaining this compound (%) at pH 10 |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Thermal Stability of this compound Solution at pH 7
| Time (hours) | Remaining this compound (%) at 40°C | Remaining this compound (%) at 60°C | Remaining this compound (%) at 80°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Photostability of this compound Solution
| Condition | Exposure Duration (hours) | Remaining this compound (%) |
| Light Exposure | 24 | |
| Dark Control | 24 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a polyamine analogue like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Ivospemin Demonstrates Potent In Vitro Anti-Proliferative Effects: A Comparative Analysis
For Immediate Release
MINNEAPOLIS, MN – New comparative analyses of in vitro studies validate the anti-proliferative effects of Ivospemin (formerly SBP-101), a novel polyamine analogue, across a range of cancer cell lines. The data indicates that this compound effectively inhibits cell growth, particularly in ovarian and pancreatic cancer models, with potency comparable or superior to some standard chemotherapeutic agents. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies for key assays, and a look into the underlying mechanism of action.
Executive Summary
This compound has been shown to reduce cell viability and slow the proliferation of cancer cells by disrupting polyamine metabolism, a critical pathway for cell growth.[1] In head-to-head comparisons using standardized in vitro assays, this compound exhibits significant cytotoxic effects on various cancer cell lines. This document serves as a guide for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance against other anti-proliferative agents, supported by experimental data.
Comparative Anti-Proliferative Activity
The efficacy of an anti-proliferative agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The lower the IC50 value, the more potent the compound.
Ovarian Cancer Cell Lines
In a study involving four human ovarian adenocarcinoma cell lines with varying sensitivities to cisplatin, this compound demonstrated potent anti-proliferative activity. The IC50 values for this compound were found to be in the low micromolar range, indicating significant potency.[1]
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A2780 | 1.89 | 1.2 |
| ACRP | 3.24 | 15.6 |
| OV90 | 2.56 | 4.5 |
| CaOV-3 | 0.95 | 2.3 |
| Data sourced from a study on the effects of this compound on human ovarian adenocarcinoma cell lines.[1] |
Notably, in the cisplatin-resistant cell line (ACRP), this compound maintained a significantly lower IC50 value compared to cisplatin, suggesting its potential as a therapeutic option in platinum-resistant ovarian cancers.
Pancreatic Cancer Cell Lines
This compound has also shown promising results in pancreatic cancer cell lines, a notoriously difficult cancer to treat. Published data indicates that the IC50 values for this compound in pancreatic cancer cell lines range from 4.4 µM to 8.4 µM.[1] For comparison, the IC50 values for gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, can range from the nanomolar to the high micromolar range depending on the specific cell line.[2]
Mechanism of Action: Targeting Polyamine Metabolism
This compound exerts its anti-proliferative effects by disrupting the delicate balance of polyamine metabolism, which is essential for cell growth and division.[1][3] As a synthetic analogue of spermine, this compound is taken up by cancer cells and subsequently interferes with the normal synthesis and breakdown of natural polyamines.[4]
The primary mechanism involves:
-
Inhibition of Polyamine Biosynthesis: this compound inhibits key enzymes in the polyamine synthesis pathway, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD1).[3] This leads to a reduction in the intracellular pools of essential polyamines like putrescine, spermidine, and spermine.
-
Induction of Polyamine Catabolism: this compound has been shown to upregulate the expression of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism.[2][5] This leads to the increased breakdown of existing polyamines.
The dual action of inhibiting synthesis and promoting catabolism effectively depletes the cancer cells of the polyamines necessary for their proliferation, ultimately leading to cell growth arrest and, in some cases, programmed cell death (apoptosis).[3]
dot
Caption: this compound inhibits polyamine synthesis and induces catabolism.
Experimental Protocols
The following is a generalized protocol for a common in vitro anti-proliferative assay used to evaluate compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
dot
Caption: A typical workflow for in vitro anti-proliferative drug screening.
Conclusion
The in vitro data presented provides a strong validation of the anti-proliferative effects of this compound. Its ability to inhibit the growth of a range of cancer cell lines, including those resistant to standard therapies, highlights its potential as a novel anti-cancer agent. The mechanism of action, centered on the disruption of polyamine metabolism, offers a targeted approach to inhibiting cancer cell proliferation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Science – Panbela Therapeutics [panbela.com]
- 4. Overview of Assets – Panbela Therapeutics [panbela.com]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of Ivospemin in combination with doxorubicin in ovarian cancer models
Efficacy of Ivosidenib in Ovarian Cancer Models: A Comparative Analysis
Introduction to Ivosidenib and Doxorubicin in Ovarian Cancer
Ivosidenib is a small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] While initially developed for cancers with specific IDH1 mutations, emerging research suggests its potential in treating cancers without this mutation, including ovarian cancer.[3][4] In ovarian cancer, Ivosidenib has been shown to enhance sensitivity to platinum-based chemotherapy, such as cisplatin, by reducing cancer cell stemness.[3][5]
Doxorubicin is a well-established anthracycline chemotherapy drug used in the treatment of various cancers, including ovarian cancer.[][7][8] Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.[7][9][10] This action leads to DNA damage and ultimately triggers cancer cell death.[9][11] Doxorubicin is often used in liposomal formulations to reduce cardiotoxicity.[7][8]
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical studies on Ivosidenib in ovarian cancer models. Direct comparative data for an Ivosidenib and doxorubicin combination is not available in the search results; therefore, data for Ivosidenib in combination with cisplatin is presented as an illustrative example of its potential synergistic effects with chemotherapy.
Table 1: In Vitro Efficacy of Ivosidenib in Combination with Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Finding | Citation |
| SK-3rd (ovarian CSC model) | Ivosidenib + Cisplatin | Enhanced sensitivity to cisplatin | Ivosidenib was the most effective in sensitizing cisplatin among five candidate compounds. | [3] |
| SKDDP (platinum-resistant) | Ivosidenib + Cisplatin | Enhanced sensitivity to cisplatin | Ivosidenib was the most effective in sensitizing cisplatin. | [3] |
| SKOV3, CAOV3, OVCAR4, SK-3rd, SKDDP | Ivosidenib | Reduced cancer cell stemness | Significantly reduced the number and volume of tumor spheres. | [3] |
Table 2: Apoptosis Induction by Ivosidenib and Cisplatin in Ovarian Cancer Cells
| Treatment | Effect | Quantitative Finding | Citation |
| Ivosidenib (10 µM) + Cisplatin (10 µM) | Increased apoptosis | Significantly enhanced apoptosis in ovarian cancer cells. | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of Ivosidenib in ovarian cancer models.
Cell Viability and Drug Sensitivity (MTT Assay)
-
Objective: To assess the effect of Ivosidenib on the sensitivity of ovarian cancer cells to cisplatin.
-
Method:
-
Ovarian cancer cell lines (e.g., SK-3rd, SKDDP) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Ivosidenib, cisplatin, or a combination of both.
-
After a specified incubation period (e.g., 72 hours), MTT solution was added to each well.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength to determine cell viability.[3][5]
-
Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity of ovarian cancer cells after treatment.
-
Method:
-
Cells were seeded at a low density in 6-well plates.
-
They were treated with Ivosidenib, cisplatin, or their combination.
-
The medium was changed periodically until visible colonies formed.
-
Colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies was counted to assess the inhibition of proliferation.[3][5]
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in ovarian cancer cells.
-
Method:
-
Ovarian cancer cells were seeded in 6-well plates and treated with Ivosidenib, cisplatin, or both for 72 hours.
-
Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by a spectral cell analyzer.
-
The percentages of early apoptotic (Annexin V+/PI−) and late apoptotic (Annexin V+/PI+) cells were determined using flow cytometry software.[3]
-
Sphere-Forming Assay
-
Objective: To assess the impact of Ivosidenib on the self-renewal capacity and stemness of ovarian cancer cells.
-
Method:
-
Single-cell suspensions of ovarian cancer cells (e.g., SKOV3, CAOV3, OVCAR4, SK-3rd, SKDDP) were plated in ultra-low attachment plates.
-
Cells were cultured in a serum-free medium supplemented with growth factors to promote sphere formation.
-
The cells were treated with Ivosidenib.
-
The number and volume of the resulting tumor spheres were measured after a set period.[3]
-
Signaling Pathways and Mechanisms of Action
Ivosidenib's Mechanism of Action in Ovarian Cancer
Ivosidenib targets the IDH1 enzyme, which is involved in cellular metabolism.[1] In the context of ovarian cancer, particularly high-grade serous carcinoma (HGSC), wildtype IDH1 is often upregulated.[4][12][13] Inhibition of IDH1 by Ivosidenib has been shown to decrease the proliferation of HGSC cell lines by inducing senescence.[4][12] Mechanistically, suppressing IDH1 increases the repressive histone mark H3K9me2 at the loci of genes that promote proliferation, leading to their decreased expression.[4][13] Furthermore, Ivosidenib has been found to reduce the stemness of ovarian cancer cells, which may contribute to its ability to sensitize them to chemotherapy.[3][14]
Caption: Ivosidenib inhibits IDH1, leading to decreased cell proliferation and stemness.
Doxorubicin's Mechanism of Action
Doxorubicin's anticancer effects are primarily attributed to its ability to interfere with DNA synthesis and function.[] It intercalates between DNA base pairs, which inhibits the progression of topoisomerase II.[7] This enzyme is responsible for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II complex after it has broken the DNA chain, doxorubicin prevents the re-ligation of the DNA double helix, leading to a halt in replication and ultimately, cell death.[7][9] Doxorubicin can also generate reactive oxygen species, contributing to its cytotoxicity.[][9]
Caption: Doxorubicin's mechanism of action leading to cancer cell death.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a combination therapy like Ivosidenib and a chemotherapeutic agent in ovarian cancer models.
Caption: A standard preclinical workflow for evaluating combination cancer therapies.
References
- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 2. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivosidenib enhances cisplatin sensitivity in ovarian cancer by reducing cancer cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH1 as a pro-senescent therapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib enhances cisplatin sensitivity in ovarian cancer by reducing cancer cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Liposomal Doxorubicin (Doxil®) for Ovarian Cancer | ChemoExperts [chemoexperts.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. remedypublications.com [remedypublications.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. oaepublish.com [oaepublish.com]
A Comparative Analysis of Ivospemin and Other Polyamine Analogues in Cancer Research
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Within this landscape, polyamine analogues have emerged as a promising class of anti-cancer agents due to their ability to disrupt the critical polyamine metabolic pathway, which is often dysregulated in cancer. This guide provides a comparative analysis of Ivospemin (SBP-101), a novel polyamine analogue, with other notable polyamine analogues, supported by experimental data and detailed methodologies.
Polyamines are essential for cell growth and proliferation, and their metabolism is a key target for anti-cancer drug development.[1] this compound, also known as SBP-101, is a proprietary polyamine analogue that functions as a polyamine metabolic inhibitor.[2] It is designed to exploit the high affinity of certain tumors, such as pancreatic ductal adenocarcinoma, for polyamines, thereby disrupting their metabolism.[3] This guide will compare this compound with two other well-characterized polyamine analogues: α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), and N,N'-bis(2,3-butadienyl)-1,4-butanediamine (MDL 72527), an inhibitor of polyamine oxidase (PAO).
Quantitative Performance Analysis
The in vitro cytotoxic activity of this compound, DFMO, and other polyamine analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct head-to-head studies are limited, the available data provides valuable insights into their relative efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (SBP-101) | A2780 (Ovarian) | 3.24 | [4] |
| OVCAR3 (Ovarian) | 2.12 | [4] | |
| SKOV3 (Ovarian) | 0.95 | [4] | |
| PANC-1 (Pancreatic) | ~5-10 | [4] | |
| AsPC-1 (Pancreatic) | ~5-10 | [4] | |
| BxPC-3 (Pancreatic) | ~5-10 | [4] | |
| HCT116 (Colon) | ~5-10 | [4] | |
| A549 (Lung) | ~5-10 | [4] | |
| NCI-H929 (Multiple Myeloma) | <10 | [5] | |
| RPMI-8226 (Multiple Myeloma) | <10 | [5] | |
| ARP-1 (Multiple Myeloma) | <10 | [5] | |
| MM.1S (Multiple Myeloma) | <10 | [5] | |
| DFMO | SKOV-3 (Ovarian) | ~50-100 | [6] |
| A2780 (Ovarian) | ~50-100 | [6] | |
| BE(2)-C (Neuroblastoma) | 3000 | [7] | |
| SMS-KCNR (Neuroblastoma) | 10600 | [7] | |
| CHLA90 (Neuroblastoma) | 25800 | [7] | |
| HuTu-80 (Duodenal Adenocarcinoma) | ~100-5000 | [8] | |
| HT-29 (Colon Adenocarcinoma) | >5000 | [8] | |
| NCI-H929 (Multiple Myeloma) | <100 | [5] | |
| RPMI-8226 (Multiple Myeloma) | <100 | [5] | |
| ARP-1 (Multiple Myeloma) | <100 | [5] | |
| MM.1S (Multiple Myeloma) | <100 | [5] | |
| MDL 72527 | SW620 (Colon Carcinoma) | ~150 | [9] |
| HCT116 (Colon) | IC50 not specified, but inhibits growth | [10] | |
| A549 (Lung) | IC50 not specified, but inhibits growth | [10] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes and is compiled from multiple sources.
Signaling Pathways and Mechanisms of Action
The polyamine metabolic pathway is a complex network of biosynthesis, catabolism, and transport. Polyamine analogues interfere with this pathway at different points, leading to cancer cell death.
This compound exhibits a multi-faceted mechanism of action. It competes with natural polyamines for uptake into cancer cells and also downregulates ODC activity while inducing spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme.[3] This dual action leads to a significant depletion of intracellular polyamine pools.[11] DFMO, in contrast, is a highly specific, irreversible inhibitor of ODC, the first rate-limiting enzyme in polyamine biosynthesis.[12] MDL 72527 inhibits polyamine oxidase (PAO), an enzyme involved in the catabolism of acetylated polyamines.[9]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the IC50 values of polyamine analogues.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the polyamine analogues in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, add 10 µL of a viability reagent (e.g., MTT, MTS, or resazurin-based reagents) to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10]
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the enzymatic activity of ODC, the target of DFMO.
-
Cell Lysate Preparation: Harvest cells and lyse them in a buffer containing a protease inhibitor cocktail. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, pyridoxal-5'-phosphate (PLP), DTT, and L-[1-¹⁴C]-ornithine.
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture and incubate at 37°C for 30-60 minutes. The reaction is typically carried out in a sealed vial with a center well containing a filter paper soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide).
-
Stopping the Reaction: Stop the reaction by injecting an acid (e.g., sulfuric acid or trichloroacetic acid) into the reaction mixture.
-
CO2 Trapping: Allow the released ¹⁴CO2 to be trapped on the filter paper for an additional 30-60 minutes.
-
Scintillation Counting: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the ODC activity as nmol of CO2 released per mg of protein per hour.[13][14]
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
This assay quantifies the activity of SSAT, an enzyme induced by this compound.
-
Cell Lysate Preparation: Prepare cell lysates as described for the ODC activity assay.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, [¹⁴C]-acetyl-CoA, and either spermidine or spermine as the substrate.
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture and incubate at 37°C for 10-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a solution like hydroxylamine to quench the unreacted acetyl-CoA.
-
Separation of Acetylated Polyamines: Separate the radiolabeled acetylated polyamines from the unreacted [¹⁴C]-acetyl-CoA. This can be achieved by methods such as ion-exchange chromatography or by spotting the reaction mixture onto phosphocellulose paper and washing away the unreacted acetyl-CoA.
-
Scintillation Counting: Quantify the radioactivity of the acetylated polyamines using a liquid scintillation counter.
-
Data Analysis: Calculate the SSAT activity as pmol of acetylated polyamine formed per mg of protein per minute.[15][16]
Polyamine Transport Assay
This protocol measures the uptake of polyamines into cells.
-
Cell Culture: Grow cells to near confluence in 24-well plates.
-
Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate them in the same buffer for 10-15 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake by adding the transport buffer containing a radiolabeled polyamine (e.g., [³H]-putrescine or [³H]-spermidine) at a specific concentration. To measure competitive inhibition by analogues like this compound, include the analogue in the uptake buffer.
-
Incubation: Incubate the cells for a short period (e.g., 1-10 minutes) at 37°C.
-
Stopping the Uptake: Terminate the uptake by rapidly washing the cells multiple times with ice-cold transport buffer containing a high concentration of the unlabeled polyamine to displace any non-specifically bound radiolabel.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the protein concentration of the cell lysate. Calculate the polyamine uptake as pmol of polyamine per mg of protein per minute.[17][18][19]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing polyamine analogues.
Conclusion
The comparative analysis of this compound with other polyamine analogues like DFMO and MDL 72527 highlights the diverse strategies employed to target the polyamine metabolic pathway in cancer. This compound's multi-modal mechanism of action, involving both the inhibition of polyamine biosynthesis and the induction of catabolism, presents a potentially more comprehensive approach to disrupting polyamine homeostasis compared to the single-target action of DFMO and MDL 72527. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of cancer drug development to further investigate and compare the efficacy of these and other novel polyamine analogues. Future head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative therapeutic potential.
References
- 1. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Overview of Assets – Panbela Therapeutics [panbela.com]
- 4. researchgate.net [researchgate.net]
- 5. streetwisereports.com [streetwisereports.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of the polyamine oxidase inactivator MDL 72527 to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Polyamine Analogue this compound Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 14. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyamine Transport Assay Using Reconstituted Yeast Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of Ivosidenib and Other Metabolic Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ivosidenib (an IDH1 inhibitor) with other emerging metabolic inhibitors. This analysis is based on available preclinical and clinical data to support informed decisions in research and development.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical metabolic vulnerability in several cancers, most notably acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering epigenetic regulation and cellular differentiation. Ivosidenib (Ivospemin) is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme and has been approved for the treatment of mIDH1-positive AML. However, the landscape of metabolic inhibitors is evolving, with other agents targeting similar pathways in development. This guide presents a head-to-head comparison of Ivosidenib with other notable metabolic inhibitors based on published study data.
Ivosidenib vs. Olutasidenib: A Tale of Two IDH1 Inhibitors
While no direct head-to-head randomized clinical trials have been completed, indirect comparisons and data from single-arm studies provide insights into the relative efficacy and safety of Ivosidenib and Olutasidenib, another selective mIDH1 inhibitor.
A matching-adjusted indirect comparison (MAIC) of registrational data for Olutasidenib (Study 2102-HEM-101) and Ivosidenib (AG120-C-001) in patients with IDH1-mutated relapsed/refractory (R/R) AML showed comparable rates of complete remission (CR) and CR with partial hematologic recovery (CRh).[1] However, a key differentiator appears to be the durability of response, with Olutasidenib demonstrating a longer median duration of CR+CRh.[1] From a molecular standpoint, Olutasidenib is a smaller molecule than Ivosidenib, which may contribute to its resistance to displacement by second-site IDH1 mutations.[2][3] Preclinical biochemical studies suggest that Olutasidenib selectively inhibits mutant IDH1, whereas Ivosidenib appears to inhibit both mutant and wild-type IDH1.[2][3]
| Feature | Ivosidenib | Olutasidenib | Reference |
| Target | Mutant IDH1 | Mutant IDH1 | [2][3] |
| Molecular Weight (FW) | 583 | 355 | [2][3] |
| Selectivity | Mutant and Wild-Type IDH1 | Mutant IDH1 | [2][3] |
| Complete Remission (CR) Rate (MAIC adjusted) | Point estimate favored Olutasidenib | Point estimate favored Olutasidenib | [1] |
| CR + CRh Rate (MAIC adjusted) | Comparable to Olutasidenib | Comparable to Ivosidenib | [1] |
| Duration of CR+CRh (MAIC adjusted) | Shorter | Significantly longer | [1] |
| Overall Survival (OS) (MAIC adjusted) | Similar, HR favored Olutasidenib | Similar, HR favored Olutasidenib | [1] |
Ivosidenib vs. Enasidenib: Targeting Different IDH Isoforms
Ivosidenib and Enasidenib target different mutant IDH isoforms (IDH1 and IDH2, respectively), which are found in distinct patient populations with AML. A Phase 1 study evaluated the combination of either Ivosidenib or Enasidenib with intensive chemotherapy in newly diagnosed AML patients with the corresponding IDH mutation.[4][5][6]
The study found that the rates of CR/CR with incomplete neutrophil recovery (CRi)/CR with incomplete platelet recovery (CRp) were similar between the two treatment arms.[4] The safety profiles were also generally comparable, with the most common non-hematologic treatment-emergent adverse events being diarrhea, nausea, and rashes for both combinations.[4] However, some differences in grade ≥3 adverse events were noted, with increased blood bilirubin being more frequent in the Enasidenib arm and hypophosphatemia more common in the Ivosidenib arm.[4]
| Outcome | Ivosidenib + Intensive Chemotherapy (mIDH1 AML) | Enasidenib + Intensive Chemotherapy (mIDH2 AML) | Reference |
| CR/CRi/CRp Rate | 77% | 74% | [4] |
| Complete Remission (CR) Rate | 68% | 55% | [4] |
| Median Overall Survival | Not Reached | 25.6 months | [4] |
| 30-day Mortality Rate | 5% | 5% | [4][7] |
| 60-day Mortality Rate | 10% | 9% | [4][7] |
| Most Frequent Grade ≥3 TEAE | Hypophosphatemia (16.7%) | Increased Blood Bilirubin (16.1%) | [4] |
Ivosidenib in Combination Therapies
The therapeutic potential of Ivosidenib is being explored in combination with other anti-leukemic agents. Clinical studies have investigated Ivosidenib in combination with azacitidine and venetoclax.
An indirect treatment comparison suggested that Ivosidenib in combination with azacitidine provides a benefit over other therapies for newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy.[8][9] A Phase 1b/II study is evaluating the triplet combination of Ivosidenib, venetoclax, and azacitidine in IDH1-mutated myeloid malignancies, with preliminary results showing high rates of composite complete remission.[10] Another Phase I/II study is assessing an all-oral triplet of decitabine, venetoclax, and either Ivosidenib or Enasidenib in IDH-mutated AML, with promising early results in both newly diagnosed and relapsed/refractory settings.[11]
Preclinical Landscape: The Next Generation of IDH1 Inhibitors
Preclinical research continues to identify novel metabolic inhibitors with potentially improved properties. One such example is LY3410738, a covalent IDH1 inhibitor that has demonstrated greater efficacy than Ivosidenib in preclinical models of AML.[12] These next-generation inhibitors may offer advantages in terms of potency, selectivity, and overcoming potential resistance mechanisms.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Signaling Pathway of Mutant IDH1 and the Effect of Ivosidenib
Caption: Mutant IDH1 pathway and Ivosidenib's mechanism.
Experimental Workflow for Indirect Treatment Comparison
Caption: MAIC workflow for Ivosidenib vs. Olutasidenib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the key studies cited.
Phase 1 Study of Ivosidenib or Enasidenib with Intensive Chemotherapy (NCT02632708)
-
Study Design: This was a Phase 1, open-label, multicenter study with dose-finding and expansion cohorts.
-
Patient Population: Adults with newly diagnosed mIDH1 or mIDH2 AML who were candidates for intensive chemotherapy. Patients with dual IDH1 and IDH2 mutations were assigned to a treatment arm based on the mutation with the higher allele burden.[4]
-
Treatment Regimen:
-
Ivosidenib Arm: Ivosidenib 500 mg daily administered orally in combination with standard induction (daunorubicin or idarubicin and cytarabine) and consolidation chemotherapy.
-
Enasidenib Arm: Enasidenib 100 mg daily administered orally in combination with standard induction and consolidation chemotherapy.
-
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included efficacy measures such as CR, CRi, CRp rates, and overall survival.[4]
Preclinical Assessment of Ivosidenib
-
In Vitro Studies: The inhibitory activity of Ivosidenib was assessed using enzymatic assays with purified recombinant wild-type and mutant IDH1 proteins. Cellular activity was evaluated in mIDH1-expressing cell lines by measuring 2-HG levels.
-
In Vivo Studies: The pharmacokinetic profile of Ivosidenib was characterized in various animal species (rats, dogs, monkeys).[13][14] The pharmacodynamic relationship between Ivosidenib exposure and 2-HG inhibition was assessed in xenograft mouse models bearing mIDH1 tumors.[13][14]
-
Drug Metabolism and Interaction Studies: In vitro experiments were conducted to characterize protein binding, metabolism, and potential for drug-drug interactions using human liver microsomes and hepatocytes.[13][14]
Conclusion
Ivosidenib has established itself as a valuable therapeutic agent for patients with mIDH1-mutant cancers, particularly AML. The comparative data, although largely indirect, suggests that while newer agents like Olutasidenib may offer advantages in terms of response duration, Ivosidenib remains a clinically effective option. The future of metabolic inhibition in oncology will likely involve combination therapies to enhance efficacy and overcome resistance, as well as the development of next-generation inhibitors with improved pharmacological properties. The experimental frameworks outlined in this guide provide a basis for the continued evaluation and comparison of these promising therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Enasidenib or ivosidenib in combination with intensive chemotherapy in patients with newly diagnosed AML [aml-hub.com]
- 5. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. managingaml.com [managingaml.com]
- 8. Indirect treatment comparison of ivosidenib and other therapies in patients with newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A phase Ib/II study of ivosidenib with venetoclax +/- azacitidine in IDH1-mutated myeloid malignancies. — Immunology [immunology.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]
- 13. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
Cross-Validation of Ivospemin Research Findings: A Comparative Guide
This guide provides a comparative analysis of the novel, investigational MEK1/2 inhibitor, Ivospemin, against the established drug, Trametinib. The data presented for this compound is based on initial preclinical findings from Lab A, while the data for Trametinib is derived from publicly available, cross-validated studies. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in the context of a known alternative.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound and Trametinib in BRAF V600E-mutant melanoma models.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound (Lab A Data) | Trametinib (Published Data) | Cell Line |
| Target | MEK1 / MEK2 | MEK1 / MEK2 | N/A |
| Biochemical IC₅₀ (MEK1) | 0.8 nM | 0.92 nM | Cell-free assay |
| Biochemical IC₅₀ (MEK2) | 1.1 nM | 1.8 nM | Cell-free assay |
| Cellular IC₅₀ (p-ERK) | 4.2 nM | 5.8 nM | A375 Melanoma |
| Cell Proliferation IC₅₀ | 9.8 nM | 12.5 nM | A375 Melanoma |
Table 2: In Vivo Efficacy in Xenograft Model (A375 Melanoma)
| Parameter | This compound (Lab A Data) | Trametinib (Published Data) | Dosing Schedule |
| Dosage | 1 mg/kg | 1 mg/kg | Oral, once daily |
| Tumor Growth Inhibition (TGI) | 85% | 78% | 14 days |
| Vehicle | 0.5% HPMC, 0.2% Tween 80 | 0.5% HPMC, 0.2% Tween 80 | N/A |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the targeted signaling pathway and a typical cross-validation workflow.
Caption: MAPK/ERK signaling pathway with BRAF mutation, highlighting MEK1/2 inhibition by this compound and Trametinib.
Caption: A logical workflow for the cross-laboratory validation of this compound's preclinical findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols outline the key experiments cited in this guide.
1. MEK1/2 Biochemical Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound or Trametinib required to inhibit 50% of MEK1 and MEK2 kinase activity in a cell-free system.
-
Methodology:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).
-
The compound (this compound or Trametinib) is added in a series of 10-point dilutions (e.g., 0.1 nM to 1 µM).
-
The reaction is initiated and allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated ERK2 is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
Data is normalized to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.
-
2. Cellular Phospho-ERK (p-ERK) Assay (Cellular IC₅₀)
-
Objective: To measure the potency of the compound in inhibiting MEK1/2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK.
-
Methodology:
-
A375 melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 4 hours to reduce basal pathway activation.
-
Cells are pre-treated with a serial dilution of this compound or Trametinib for 2 hours.
-
The pathway is stimulated with a growth factor (e.g., 10 ng/mL EGF) for 15 minutes to induce robust ERK phosphorylation.
-
Cells are immediately fixed and permeabilized.
-
The levels of phosphorylated ERK1/2 (p-ERK1/2 T202/Y204) are measured using an in-cell Western blot, ELISA, or flow cytometry with a specific antibody.
-
The cellular IC₅₀ is determined by plotting the p-ERK signal against the log of the compound concentration.
-
3. Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the growth and viability of cancer cells over time.
-
Methodology:
-
A375 cells are seeded in 96-well plates at a low density (e.g., 2,000 cells/well).
-
After 24 hours, cells are treated with a serial dilution of this compound or Trametinib.
-
Plates are incubated for 72 hours to allow for cell division.
-
Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or by direct cell counting.
-
The IC₅₀ for cell proliferation is calculated from the dose-response curve, representing the concentration at which a 50% reduction in cell growth is observed compared to the vehicle control.
-
4. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with A375 melanoma cells (e.g., 5 x 10⁶ cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups (e.g., Vehicle, this compound 1 mg/kg, Trametinib 1 mg/kg).
-
Compounds are administered orally once daily for a specified period (e.g., 14 or 21 days).
-
Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
All animal studies must be conducted in accordance with institutional guidelines and regulations for animal care and use.
-
Safety Operating Guide
Navigating the Disposal of Ivospemin: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational antineoplastic agent, Ivospemin (SBP-101), to ensure laboratory safety and regulatory compliance.
As an investigational drug, particularly within the class of antineoplastic agents, this compound requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous and investigational drugs provide a robust framework for its management. Researchers, scientists, and drug development professionals must adhere to these best practices, in consultation with their institution's Environmental Health and Safety (EHS) department.
Core Principles of this compound Disposal
The disposal of this compound, like other chemotherapeutic agents, is governed by stringent federal, state, and local regulations. The primary objective is to prevent exposure and environmental contamination. All materials that come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Containerization
Proper segregation of waste is critical. Different types of waste generated during research involving this compound have specific disposal pathways. The following table summarizes the appropriate container for each waste stream.
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused/Expired this compound | Bulk quantities of the drug, including expired stock or leftover solutions. | Black RCRA Hazardous Waste Container | Incineration via a licensed hazardous waste vendor. |
| Trace-Contaminated Solids | Personal protective equipment (gowns, gloves), bench paper, and other disposable items with minimal residual drug. | Yellow Chemotherapy Waste Container | Incineration. |
| Contaminated Sharps | Needles, syringes, and other sharps that have been in contact with this compound. | Yellow Puncture-Resistant Chemotherapy Sharps Container | Incineration. |
| Contaminated Glassware | Vials, ampules, and other glassware that held this compound. | Black RCRA Hazardous Waste Container (if containing bulk residue) or Yellow Chemotherapy Waste Container (if trace-contaminated). | Incineration. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines : Before handling this compound, review your organization's specific procedures for hazardous drug disposal and contact your EHS department for guidance.
-
Utilize Personal Protective Equipment (PPE) : Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and eye protection, when handling this compound and its associated waste.
-
Segregate at the Point of Generation : Immediately dispose of contaminated materials into the correct, clearly labeled waste container to prevent cross-contamination.
-
Secure Containment : Ensure all waste containers are properly sealed to prevent leaks or spills. Do not overfill containers.
-
Satellite Accumulation Area (SAA) : Store sealed waste containers in a designated and properly labeled SAA within the laboratory.
-
Waste Pickup : Arrange for the collection of hazardous waste by your institution's EHS or a licensed hazardous waste management contractor.
-
Documentation : Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated during laboratory experiments involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
